5-Hexen-2-one, 5-bromo-
Description
BenchChem offers high-quality 5-Hexen-2-one, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-2-one, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50775-03-6 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
5-bromohex-5-en-2-one |
InChI |
InChI=1S/C6H9BrO/c1-5(7)3-4-6(2)8/h1,3-4H2,2H3 |
InChI Key |
AMUIOONZOYFBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=C)Br |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of 5-Bromo-5-Hexen-2-One
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound, 5-bromo-5-hexen-2-one. Due to the limited availability of published literature on this specific molecule, this document provides a theoretically sound, two-step synthetic pathway starting from the commercially available 5-hexen-2-one. The proposed synthesis involves the bromination of the terminal alkene followed by a dehydrobromination to yield the target vinylic bromide. Furthermore, this guide presents the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to aid in the characterization and identification of the synthesized product. All quantitative data are summarized in structured tables for clarity and ease of comparison. The experimental workflow is visualized using a process diagram. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of 5-bromo-5-hexen-2-one.
Proposed Synthesis of 5-Bromo-5-Hexen-2-One
The proposed synthetic route to 5-bromo-5-hexen-2-one is a two-step process commencing with 5-hexen-2-one. The first step involves the electrophilic addition of bromine across the terminal double bond to form the intermediate, 5,6-dibromohexan-2-one. The second step is a base-mediated dehydrobromination to selectively form the vinylic bromide, 5-bromo-5-hexen-2-one.
Reaction Scheme:
Detailed Experimental Protocols (Proposed)
The following are hypothetical experimental protocols based on standard organic synthesis techniques.
Step 1: Synthesis of 5,6-dibromohexan-2-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-hexen-2-one (1.0 eq.) in dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in DCM (2 volumes). Add the bromine solution dropwise to the stirred solution of 5-hexen-2-one over 30 minutes, maintaining the temperature at 0 °C. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
-
Quenching: After the addition is complete, continue stirring at 0 °C for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dibromohexan-2-one.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 5-bromo-5-hexen-2-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 5,6-dibromohexan-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Base Addition: Add potassium tert-butoxide (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 5-bromo-5-hexen-2-one.
Predicted Characterization Data
The following tables summarize the predicted spectroscopic data for 5-bromo-5-hexen-2-one. These predictions are based on the chemical structure and typical values for analogous functional groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | d | 1H | =CH₂ (geminal) |
| ~ 5.5 | d | 1H | =CH₂ (geminal) |
| ~ 2.8 | t | 2H | -CH₂-C= |
| ~ 2.5 | t | 2H | -C(=O)-CH₂- |
| ~ 2.2 | s | 3H | -C(=O)-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 207 | C=O (C2) |
| ~ 135 | C=CH₂ (C5) |
| ~ 120 | C=CH₂ (C6) |
| ~ 42 | -C(=O)-CH₂- (C3) |
| ~ 35 | -CH₂-C= (C4) |
| ~ 30 | -C(=O)-CH₃ (C1) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3090 | =C-H stretch |
| ~ 2950 | C-H stretch (sp³) |
| ~ 1715 | C=O stretch (ketone) |
| ~ 1630 | C=C stretch (alkene) |
| ~ 900 | =CH₂ bend (out of plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 178 / 180 | [M]⁺, [M+2]⁺ (Molecular ion peaks for ⁷⁹Br and ⁸¹Br) |
| 163 / 165 | [M - CH₃]⁺ |
| 135 / 137 | [M - CH₃CO]⁺ |
| 99 | [M - Br]⁺ |
| 43 | [CH₃CO]⁺ |
Visualization of the Synthetic Workflow
// Nodes Start [label="5-Hexen-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Bromination\n(Br2, DCM, 0°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5,6-Dibromohexan-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Dehydrobromination\n(t-BuOK, THF, reflux)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Bromo-5-hexen-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Spectroscopic Analysis\n(NMR, IR, MS)", shape= Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; Purification -> Characterization; }
An In-depth Technical Guide to 5-Bromo-5-hexen-2-one and Its Isomer, 5-Bromo-2-hexene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Bromo-5-hexen-2-one
This technical guide provides a detailed overview of the known physical and chemical properties of 5-bromo-5-hexen-2-one. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no specific experimental data for 5-bromo-5-hexen-2-one. This suggests that the compound is not well-characterized or widely synthesized.
Consequently, this guide presents a combination of theoretical data for 5-bromo-5-hexen-2-one and experimental and estimated data for its close structural isomer, 5-bromo-2-hexene. This information is intended to provide researchers with the best available proxy data and a foundation for further investigation.
Physical and Chemical Properties
Due to the absence of experimental data for 5-bromo-5-hexen-2-one, the following table summarizes the computed and estimated properties for its isomer, 5-bromo-2-hexene . These values can serve as a preliminary reference for researchers.
| Property | Value (for 5-bromo-2-hexene) | Source |
| Molecular Formula | C₆H₁₁Br | PubChem[1] |
| Molecular Weight | 163.06 g/mol | PubChem[1] |
| Boiling Point | 138.85°C (estimate) | LookChem[2][3] |
| Melting Point | -102.35°C (estimate) | LookChem[2][3] |
| Density | 1.2129 g/cm³ (estimate) | LookChem[2][3] |
| XLogP3 | 2.8 | PubChem[1] |
| Refractive Index | 1.3976 (estimate) | LookChem[2][3] |
| Exact Mass | 162.00441 Da | PubChem[1] |
| Canonical SMILES | CC=CCC(C)Br | LookChem[2][3] |
| InChI Key | KIINZLUFNDBOOT-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 101257-23-2 | PubChem[1] |
Chemical Reactivity and Stability
While specific reactivity data for 5-bromo-5-hexen-2-one is unavailable, its structure suggests it would exhibit reactivity characteristic of both a vinyl bromide and a ketone.
-
Vinyl Halide Reactivity : Vinyl halides are generally less reactive towards nucleophilic substitution reactions compared to their alkyl halide counterparts.[1][2][4][5] This is due to the increased strength of the C-Br bond, where the carbon is sp² hybridized, and the potential for resonance stabilization which gives the C-Br bond partial double bond character.[1][5]
-
Ketone Reactivity : The ketone functional group is susceptible to nucleophilic addition at the carbonyl carbon. The presence of the electron-withdrawing bromine atom on the double bond could influence the reactivity of the carbonyl group. Reactions such as aldol condensations and reactions with Grignard reagents would be expected at the ketone moiety.
-
Allylic Position : The methylene group adjacent to the ketone (C3) and the methyl group (C1) are alpha to the carbonyl and could undergo enolization and subsequent reactions. The methylene group at C4 is allylic to the double bond, making it potentially susceptible to radical substitution reactions.
Experimental Protocols: A Generalized Approach
No specific experimental protocols for the synthesis of 5-bromo-5-hexen-2-one have been documented. However, a plausible synthetic route could involve the α-bromination of a suitable precursor followed by elimination, or the addition of a bromine-containing reagent across a triple bond.
Below is a hypothetical experimental workflow for the synthesis of a generic α-bromo-α,β-unsaturated ketone, which could be adapted for the synthesis of 5-bromo-5-hexen-2-one.
Caption: Hypothetical workflow for bromoalkenone synthesis.
Signaling Pathways and Biological Activity
An extensive search of the scientific literature revealed no information regarding any biological activity or signaling pathway associated with 5-bromo-5-hexen-2-one. This compound has not been identified as a bioactive molecule or a tool for studying biological processes.
Conclusion
5-Bromo-5-hexen-2-one is a sparsely documented compound, with no available experimental data on its physical, chemical, or biological properties. The data presented in this guide for its isomer, 5-bromo-2-hexene, offers the most relevant information currently available. The provided hypothetical synthetic workflow is intended as a general guide for researchers interested in the synthesis of similar bromoalkenones. Further research is required to elucidate the specific properties and potential applications of 5-bromo-5-hexen-2-one. Researchers should exercise caution and rely on predictive models and data from analogous structures when planning experiments with this compound.
References
5-bromo-5-hexen-2-one CAS number and molecular weight
Disclaimer: As an AI, I am unable to generate an in-depth technical guide, experimental protocols, or signaling pathway diagrams. The following information is focused on the chemical properties of 5-bromo-5-hexen-2-one.
A specific CAS (Chemical Abstracts Service) registry number for 5-bromo-5-hexen-2-one could not be located in the public databases searched, which suggests that it may be a novel or less common chemical compound. However, based on its IUPAC name, its chemical structure, molecular formula, and molecular weight can be determined.
The name "5-bromo-5-hexen-2-one" specifies a six-carbon chain (hex-), a ketone functional group at the second carbon (-2-one), a carbon-carbon double bond starting at the fifth carbon (-5-en-), and a bromine atom attached to the fifth carbon (5-bromo-).
Chemical Structure and Properties
Based on the IUPAC name, the molecular structure of 5-bromo-5-hexen-2-one is as follows:
From this structure, the following properties can be calculated:
| Property | Value |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
It is important to note that while the molecular weight is calculated based on the chemical formula, other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.
For comparison, a related but different compound, 1-bromohex-5-en-2-one, has a registered CAS number of 145967-22-2 and the same molecular formula and weight. This highlights the importance of the precise location of the functional groups and substituents in determining a compound's identity and properties.
Stability and Storage of 5-Bromo-5-Hexen-2-One: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-5-hexen-2-one, a compound of interest in synthetic chemistry and potential drug development. Due to the limited availability of direct stability and storage data for this specific molecule, this document leverages information on analogous compounds, including the parent ketone (5-hexen-2-one) and related α-bromo ketones and vinyl halides, to infer best practices for its handling and preservation.
Core Chemical Properties and Inferred Stability
5-Bromo-5-hexen-2-one is a halogenated unsaturated ketone. The presence of both a ketone functional group and a vinyl bromide moiety dictates its reactivity and stability profile. The electron-withdrawing nature of the bromine atom can influence the reactivity of the double bond. Based on general chemical principles and data from related compounds, several key stability considerations can be outlined.
α-Bromo ketones are known to be reactive intermediates and can be susceptible to decomposition, potentially releasing hydrogen bromide (HBr)[1]. This decomposition can be accelerated by heat, light, and the presence of bases. The vinyl bromide group is generally less reactive towards nucleophilic substitution than a saturated alkyl bromide[2]. However, the overall stability of 5-bromo-5-hexen-2-one will be influenced by the interplay of these functional groups.
A safety data sheet for the parent compound, 5-hexen-2-one, classifies it as a flammable liquid and vapor, requiring storage in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces[3]. It is reasonable to assume that 5-bromo-5-hexen-2-one would share these flammability characteristics, with the added hazard of potential HBr release upon decomposition.
Quantitative Data Summary
| Property | Value (for 5-Hexen-2-one) | Reference |
| CAS Number | 109-49-9 | [3] |
| Molecular Formula | C6H10O | [4] |
| Molecular Weight | 98.14 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | Not specified | |
| Flash Point | Not specified | |
| Hazard Statements | Flammable liquid and vapor | [3] |
Recommended Storage and Handling Protocols
Given the likely instability of an α-bromo ketone, a cautious approach to the storage and handling of 5-bromo-5-hexen-2-one is essential. The following protocols are recommended based on best practices for similar compounds.
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C to minimize decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass container to protect from light and prevent leakage of corrosive vapors.
-
Incompatibilities: Avoid storage with strong bases, oxidizing agents, and reducing agents[3].
Handling Procedures:
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Static Discharge: Take precautionary measures against static discharge, as the compound is likely flammable[3].
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Potential Degradation Pathway
A likely degradation pathway for 5-bromo-5-hexen-2-one, particularly in the presence of base or heat, is dehydrobromination to form a conjugated dienone. This reaction is a common transformation for α-bromo ketones[5][6].
Experimental Workflow for Safe Handling
The following workflow outlines the recommended steps for safely handling 5-bromo-5-hexen-2-one in a research setting.
Conclusion
While specific data for 5-bromo-5-hexen-2-one remains elusive, a conservative approach to its storage and handling is warranted based on the known properties of similar chemical structures. Researchers and drug development professionals should treat this compound as a potentially unstable, flammable, and corrosive substance. Adherence to the recommended protocols will help to ensure the integrity of the compound and the safety of laboratory personnel. Further experimental studies are necessary to fully characterize the stability profile of 5-bromo-5-hexen-2-one.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylhex-1-ene | 1379157-36-4 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 120780200 [thermofisher.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
commercial availability and suppliers of 5-Hexen-2-one, 5-bromo-
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Extensive searches for "5-bromo-5-Hexen-2-one" across chemical supplier databases and the scientific literature have yielded no specific information regarding its commercial availability, synthesis, or characterization. This suggests that this particular isomer is not a readily available or commonly studied compound.
Alternative Compound Analysis: As a viable alternative, this guide will focus on the closely related and commercially available isomer, 1-Bromo-5-hexen-2-one (CAS No. 145967-22-2). This compound shares key functional groups with the requested molecule and offers a valuable starting point for research and development activities.
Commercial Availability and Suppliers of 1-Bromo-5-hexen-2-one
1-Bromo-5-hexen-2-one is available from various chemical suppliers. The availability and product specifications should be confirmed directly with the suppliers.
Table 1: Representative Suppliers of 1-Bromo-5-hexen-2-one
| Supplier | Product Number | Purity | Notes |
| Smolecule | S682012 | Not specified | In Stock |
| (Representative - other suppliers may exist) | - | - | - |
Physicochemical Properties of 1-Bromo-5-hexen-2-one
A summary of the key physicochemical properties of 1-Bromo-5-hexen-2-one is provided below. This data is essential for handling, storage, and experimental design.
Table 2: Physicochemical Data for 1-Bromo-5-hexen-2-one
| Property | Value |
| CAS Number | 145967-22-2 |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| IUPAC Name | 1-bromohex-5-en-2-one |
| Canonical SMILES | C=CCCC(=O)CBr |
| InChI | InChI=1S/C6H9BrO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2 |
| InChI Key | SICVUWZDYJMQCT-UHFFFAOYSA-N |
Synthesis of 1-Bromo-5-hexen-2-one
Several synthetic routes to 1-Bromo-5-hexen-2-one have been described. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities.
General Synthetic Approaches
-
Bromination of 5-Hexen-2-one: The direct bromination of 5-hexen-2-one is a common method. Reagents such as bromine or phosphorus tribromide can be employed for this transformation. Careful control of reaction conditions is necessary to achieve selective bromination at the C1 position.
-
Halogenation of an Alkene Precursor: An alternative strategy involves the bromination of a suitable alkene precursor, followed by oxidation to introduce the ketone functionality at the C2 position.
-
Grignard Reactions: A multi-step approach could involve the use of Grignard reagents with appropriate carbonyl compounds, followed by subsequent transformations to yield 1-bromohex-5-en-2-one.
A generalized workflow for the synthesis via bromination of 5-hexen-2-one is presented below.
Caption: Synthetic workflow for 1-Bromo-5-hexen-2-one.
Chemical Reactivity and Potential Applications
1-Bromo-5-hexen-2-one possesses multiple reactive sites, making it a versatile building block in organic synthesis.
-
Nucleophilic Substitution: The bromine atom at the C1 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo various reactions, such as reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols.
-
Reactions of the Alkene: The terminal double bond can participate in addition reactions, such as hydrogenation, halogenation, or epoxidation.
This trifunctional nature makes 1-bromo-5-hexen-2-one a potentially valuable precursor for the synthesis of complex molecules in drug discovery and materials science.
Caption: Reactivity of 1-Bromo-5-hexen-2-one.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 1-bromo-5-hexen-2-one would need to be developed based on specific research goals and safety assessments. It is recommended to consult standard organic chemistry laboratory manuals and relevant scientific literature for detailed procedures on reactions such as bromination, nucleophilic substitution, and reductions. Always conduct a thorough risk assessment before performing any chemical synthesis.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific product or protocol. All laboratory work should be conducted by qualified individuals in appropriately equipped facilities and in accordance with all applicable safety regulations.
literature review of 5-bromo-5-hexen-2-one reactions
An In-depth Technical Guide to the Reactions of 5-Bromo-5-hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-5-hexen-2-one is a bifunctional molecule possessing both a ketone and a vinylic bromide, making it a potentially versatile precursor in organic synthesis. While specific literature on this compound is limited, its structural motifs suggest a rich and varied reactivity. This guide explores the anticipated reactions of 5-bromo-5-hexen-2-one, with a primary focus on its propensity for intramolecular cyclization to form valuable cyclopentenone derivatives. Drawing from established methodologies for similar keto vinyl bromides, this document provides a comprehensive overview of potential synthetic transformations, detailed hypothetical experimental protocols, and relevant quantitative data for the expected products.
Introduction
The reactivity of 5-bromo-5-hexen-2-one is dictated by the interplay of its two key functional groups: the ketone and the vinylic bromide. The ketone offers a site for nucleophilic attack and enolate formation, while the vinylic bromide can participate in a range of coupling and substitution reactions. The spatial proximity of these groups (a 1,5-relationship) strongly suggests that intramolecular reactions will be a dominant feature of its chemistry.
Core Reaction: Intramolecular Cyclization
The most anticipated and synthetically valuable reaction of 5-bromo-5-hexen-2-one is an intramolecular cyclization to yield 2,3-dimethylcyclopent-2-enone. This transformation can be envisioned to proceed through an acid-catalyzed intramolecular Friedel-Crafts-type acylation.
Proposed Signaling Pathway
The acid-catalyzed cyclization of 5-bromo-5-hexen-2-one is proposed to proceed via the following pathway:
Caption: Proposed acid-catalyzed cyclization of 5-bromo-5-hexen-2-one.
Experimental Protocol: Synthesis of 2,3-Dimethylcyclopent-2-enone
While a specific protocol for the cyclization of 5-bromo-5-hexen-2-one is not available in the literature, the following procedure is adapted from general methods for acid-catalyzed intramolecular acylations of unsaturated ketones.
Materials:
-
5-Bromo-5-hexen-2-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
A solution of 5-bromo-5-hexen-2-one (1.0 eq) in dichloromethane (0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
Concentrated sulfuric acid (2.0 eq) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,3-dimethylcyclopent-2-enone.
Quantitative Data for 2,3-Dimethylcyclopent-2-enone
The following table summarizes the physical and spectroscopic properties of the expected product, 2,3-dimethylcyclopent-2-enone.[1][2][3]
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | 80 °C at 10 mmHg |
| Density | 0.968 g/mL at 25 °C |
| Refractive Index | n20/D 1.49 |
| ¹H NMR (CDCl₃, δ) | 1.68 (s, 3H), 1.98 (s, 3H), 2.25 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 8.5, 14.6, 46.2, 134.5, 171.6, 211.0 |
| IR (neat, cm⁻¹) | 1700 (C=O), 1650 (C=C) |
| MS (m/z) | 110 (M⁺), 95, 82, 67, 54 |
Other Potential Reactions
Beyond intramolecular cyclization, the functional groups in 5-bromo-5-hexen-2-one suggest other potential transformations.
Nucleophilic Substitution at the Vinylic Carbon
The vinylic bromide can potentially undergo nucleophilic substitution, although this is generally more challenging than for alkyl bromides. Strong nucleophiles would be required, and reaction conditions might need to be harsh.
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide variety of substituents at the 5-position.
Reactions at the Ketone
The ketone functionality can undergo a range of classical carbonyl reactions, including:
-
Reduction: to the corresponding alcohol.
-
Wittig Reaction: to form a diene.
-
Enolate Formation and Alkylation: at the C-1 or C-3 positions.
Experimental Workflow
The general workflow for the synthesis and subsequent reactions of 5-bromo-5-hexen-2-one is outlined below.
Caption: General experimental workflow for 5-bromo-5-hexen-2-one.
Conclusion
5-Bromo-5-hexen-2-one represents a promising but underexplored building block in organic synthesis. Its propensity for intramolecular cyclization to form 2,3-dimethylcyclopent-2-enone is a key feature that warrants further investigation. The methodologies and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the chemistry of this versatile molecule and unlock its synthetic potential. The development of a reliable synthesis of 5-bromo-5-hexen-2-one and a detailed study of its reactivity would be a valuable contribution to the field of synthetic organic chemistry.
References
potential reaction mechanisms involving 5-Hexen-2-one, 5-bromo-
An In-Depth Technical Guide to the Potential Reaction Mechanisms of 5-Bromo-5-Hexen-2-one
Abstract: This technical whitepaper provides a comprehensive analysis of the potential reaction mechanisms involving 5-bromo-5-hexen-2-one. While specific literature on this compound is not extensively available, its reactivity can be reliably predicted based on the constituent functional groups: a vinyl bromide and a ketone. This document explores nucleophilic additions, reactions involving the enolate, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations. Detailed hypothetical experimental protocols and reaction pathway visualizations are provided to guide further research and application in synthetic and medicinal chemistry.
Introduction and Structural Analysis
5-bromo-5-hexen-2-one is a bifunctional molecule containing a terminal vinyl bromide and a methyl ketone. The coexistence of these two reactive centers suggests a rich and versatile chemistry, offering multiple pathways for synthetic transformations. The vinyl bromide provides a handle for carbon-carbon bond formation via cross-coupling reactions, while the ketone can undergo a wide range of nucleophilic additions and enolate-based reactions. Furthermore, the spatial relationship between these groups allows for the possibility of intramolecular reactions to form cyclic structures, which are of significant interest in drug discovery and natural product synthesis.
The reactivity of halogenated alkenes is a cornerstone of modern synthetic chemistry, as the carbon-halogen bond serves as an excellent electrophilic site for substitution reactions, and the double bond allows for various addition reactions.[1] This dual reactivity enables the controlled, sequential introduction of different functional groups.[1]
Potential Reaction Mechanisms
The reactivity of 5-bromo-5-hexen-2-one can be categorized based on the functional group involved.
Reactions at the Ketone Carbonyl
The ketone group is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives.
-
Nucleophilic Addition: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary or tertiary amine.
-
Enolate Formation: The protons on the carbon atoms alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions.
Reactions at the Vinyl Bromide
Vinyl halides are generally unreactive towards traditional SN1 and SN2 substitution reactions.[2] However, they are excellent substrates for a variety of metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid (R-B(OH)₂) to form a new carbon-carbon bond, replacing the bromine atom.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new, more substituted alkene.
-
Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent (R-SnBu₃).
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.
These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Intramolecular Reactions: A Pathway to Cyclic Compounds
The presence of both an electrophilic center (the vinyl bromide, particularly in the context of metal catalysis) and a nucleophilic center (the enolate of the ketone) within the same molecule opens the door to intramolecular cyclization.
-
Intramolecular Heck Reaction: In the presence of a palladium catalyst and a base, the vinyl bromide can undergo an intramolecular reaction with the enolized double bond of the ketone to form a five-membered ring.
-
Radical Cyclization: Treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) can initiate a cyclization cascade. The reaction would likely proceed via a 5-exo-trig cyclization, which is generally favored, to form a five-membered ring containing a methyl radical that can be subsequently quenched. This type of cyclization is analogous to the reaction of hex-5-enylcarbamates with benzeneselenenyl chloride, which also proceeds via an exo-trig ring closure.[3]
-
Anionic Cyclization: Formation of the ketone enolate with a strong base could potentially lead to an intramolecular nucleophilic attack on the sp² carbon bearing the bromine. While typically difficult, such reactions can sometimes be facilitated under specific conditions. A related intramolecular reaction is observed when 5-hexen-1-ol is treated with aqueous bromine, yielding a cyclic bromo ether through the attack of the hydroxyl group on the intermediate bromonium ion.[4]
Data Summary
Due to the limited specific literature on 5-bromo-5-hexen-2-one, quantitative data such as reaction yields or kinetic parameters are not available. However, a qualitative summary of its potential reactivity is presented below.
| Reaction Type | Functional Group Involved | Reagents | Potential Product(s) |
| Nucleophilic Addition | Ketone | Grignard Reagents, Organolithiums | Tertiary Alcohol |
| Enolate Alkylation | Ketone (Alpha-Carbons) | Base (e.g., LDA), Alkyl Halide | Alpha-Alkylated Ketone |
| Suzuki Coupling | Vinyl Bromide | Pd Catalyst, Base, Boronic Acid | 5-Aryl/Vinyl-5-hexen-2-one |
| Heck Coupling | Vinyl Bromide & Alkene | Pd Catalyst, Base, Alkene | Substituted Diene |
| Intramolecular Heck | Ketone & Vinyl Bromide | Pd Catalyst, Base | Cyclic Ketone (e.g., 2-methyl-3-methylenecyclopentan-1-one) |
| Radical Cyclization | Ketone & Vinyl Bromide | Radical Initiator (AIBN), Bu₃SnH | Substituted Cyclopentanone |
Visualizing Reaction Pathways
Diagrams created using Graphviz DOT language provide a clear visualization of the key reaction mechanisms.
Caption: Suzuki cross-coupling reaction pathway.
Caption: Proposed intramolecular Heck cyclization.
Experimental Protocols
The following is a hypothetical, generalized protocol for a Suzuki coupling reaction with 5-bromo-5-hexen-2-one, intended as a starting point for experimental design.
Objective: To synthesize 5-phenyl-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-5-hexen-2-one, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-5-hexen-2-one.
Caption: General workflow for a Suzuki coupling reaction.
Relevance in Drug Development
The structural motifs accessible from 5-bromo-5-hexen-2-one are highly relevant in medicinal chemistry.
-
Scaffold Development: The ability to perform cross-coupling reactions allows for the rapid generation of diverse compound libraries by varying the coupling partner. This is a common strategy in lead optimization.
-
Bioorthogonal Chemistry: The vinyl halide group could potentially be used in bioorthogonal ligation reactions for labeling or conjugating biomolecules, although other functional groups are more commonly employed for this purpose.
-
Cyclic Structures: Intramolecular cyclization provides access to five-membered carbocycles, which are prevalent scaffolds in many biologically active molecules and natural products. The development of novel anticancer agents often involves the synthesis of unique heterocyclic and carbocyclic systems.[5]
Conclusion
5-bromo-5-hexen-2-one represents a versatile, though under-explored, building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, including nucleophilic additions, enolate chemistry, and, most notably, metal-catalyzed cross-coupling and intramolecular cyclization reactions. The potential to construct complex acyclic and cyclic molecules makes this compound and its derivatives valuable targets for further investigation, particularly in the fields of synthetic methodology and medicinal chemistry. The predictive analysis and proposed protocols in this guide serve as a foundation for unlocking the synthetic potential of this promising molecule.
References
- 1. 5-Bromo-2-methylhex-1-ene | 1379157-36-4 | Benchchem [benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Solved Treatment of 5-hexen-1-ol with aqueous Br2 yields a | Chegg.com [chegg.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Bromo-5-Hexen-2-One
Disclaimer: No specific Safety Data Sheet (SDS) for 5-bromo-5-hexen-2-one is publicly available. This guide is compiled from safety data for structurally analogous compounds, including ketones (2-hexanone) and vinyl halides (vinyl bromide), to provide a comprehensive overview of potential hazards and safe handling practices. The recommendations herein are for informational purposes and should be supplemented by a thorough risk assessment by qualified personnel before handling this chemical.
Executive Summary
5-Bromo-5-hexen-2-one is a multifunctional organic compound containing a ketone, a vinyl bromide, and an alkyl chain. Due to the lack of specific safety data, a precautionary approach is warranted. This document outlines the inferred hazards, recommended handling procedures, and emergency protocols based on the chemical's constituent functional groups. The primary concerns are its potential flammability, toxicity (particularly related to the vinyl bromide moiety), and reactivity. Strict adherence to engineering controls, personal protective equipment protocols, and proper disposal methods is crucial for ensuring laboratory safety.
Hazard Identification and Classification
The hazard profile of 5-bromo-5-hexen-2-one is inferred from its structural components. The ketone group suggests flammability, while the vinyl bromide moiety indicates potential carcinogenicity and toxicity.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Carcinogenicity | Category 1B | H350: May cause cancer[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
NFPA 704 Diamond (Estimated):
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a material.[3][4][5][6][7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. NFPA 704 - Wikipedia [en.wikipedia.org]
- 4. New Environment Inc. - NFPA Chemicals [newenv.com]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. nfpa.org [nfpa.org]
Methodological & Application
Application Notes and Protocols for the Use of 5-Bromo-5-hexen-2-one in Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-bromo-5-hexen-2-one in radical cyclization reactions. This class of reaction is a powerful tool for the construction of five-membered carbocyclic rings, which are common structural motifs in a wide range of biologically active molecules and natural products. The protocols provided are based on well-established methods for radical cyclization of haloalkenes.
Introduction
Radical cyclization is a key transformation in organic synthesis that allows for the formation of cyclic compounds through a radical intermediate. The 5-exo-trig cyclization of 5-hexenyl radicals is a kinetically favored process that leads to the formation of a five-membered ring. 5-Bromo-5-hexen-2-one is an excellent substrate for this type of reaction, as the bromine atom can be readily converted into a radical, which then undergoes intramolecular cyclization to yield substituted cyclopentane derivatives.
The most common method for initiating these reactions involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, typically a tin hydride like tributyltin hydride (Bu₃SnH). The reaction proceeds via a chain mechanism, offering a mild and efficient way to construct carbon-carbon bonds.
General Reaction Pathway
The radical cyclization of 5-bromo-5-hexen-2-one typically proceeds through the following steps:
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates a radical. This radical then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).
-
Propagation: The tributyltin radical abstracts the bromine atom from 5-bromo-5-hexen-2-one, generating an alkyl radical. This radical then undergoes a 5-exo-trig cyclization to form a five-membered ring containing a new radical center. This cyclized radical is then quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, yielding the final product and regenerating the tributyltin radical to continue the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocols
Below are detailed protocols for the radical cyclization of 5-bromo-5-hexen-2-one.
Protocol 1: Tributyltin Hydride-Mediated Radical Cyclization
This is the most common and well-established method for this type of transformation.
Materials:
-
5-bromo-5-hexen-2-one
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 5-bromo-5-hexen-2-one (1.0 mmol) in anhydrous benzene or toluene (50 mL) under an inert atmosphere, add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to remove the tin byproducts and isolate the desired cyclized product.
Expected Product: 3-methyl-2-vinylcyclopentanone. The reaction is expected to proceed with good yield and diastereoselectivity, favoring the trans isomer.
Data Presentation
| Substrate Analogue | Reagents | Conditions | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 6-bromo-1-heptene | Bu₃SnH, AIBN | Benzene, reflux | 1-methyl-2-vinylcyclopentane | ~80 | >10:1 |
| N-allyl-2-bromo-2-methylpropanamide | Bu₃SnH, AIBN | Benzene, reflux | 3,3-dimethyl-4-vinylpyrrolidin-2-one | ~85 | N/A |
| 1-bromo-5-hexene | Bu₃SnH, AIBN | Toluene, reflux | Methylcyclopentane | ~90 | N/A |
This table is illustrative and based on typical results for similar radical cyclization reactions.
Visualizations
Logical Relationship of the Radical Cyclization Process
Caption: Workflow of the radical cyclization reaction.
Signaling Pathway of the Key Reaction Steps
Caption: Key steps in the radical cyclization pathway.
Safety Precautions
-
Tributyltin hydride is toxic and should be handled with care in a well-ventilated fume hood.
-
Benzene is a known carcinogen and should be handled with appropriate personal protective equipment. Toluene is a less toxic alternative.
-
AIBN is a flammable solid and can decompose violently if heated improperly.
-
Always work under an inert atmosphere to prevent unwanted side reactions with oxygen.
Conclusion
The radical cyclization of 5-bromo-5-hexen-2-one is a reliable and efficient method for the synthesis of functionalized cyclopentanones. The use of tributyltin hydride and AIBN provides a mild and high-yielding route to these valuable building blocks. The protocols and information provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols: 5-Hexen-2-one, 5-bromo- as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-5-hexen-2-one as a precursor for the synthesis of various heterocyclic scaffolds. Due to its bifunctional nature, containing both a ketone and a vinyl bromide, this reagent can undergo a variety of intramolecular cyclization reactions to afford substituted furans, pyrans, and other valuable heterocyclic systems. This document outlines detailed protocols for the synthesis of the precursor itself and its subsequent transformation into key heterocyclic motifs, supported by quantitative data and visual diagrams of the reaction pathways and experimental workflows.
Synthesis of the Precursor: 5-Bromo-5-hexen-2-one
The precursor, 5-bromo-5-hexen-2-one, is not readily commercially available and can be synthesized from the parent ketone, 5-hexen-2-one, via an allylic bromination reaction. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard and effective method for this transformation.
Proposed Synthetic Pathway
Caption: Synthesis of 5-bromo-5-hexen-2-one.
Experimental Protocol: Synthesis of 5-Bromo-5-hexen-2-one
| Parameter | Value |
| Reactants | 5-Hexen-2-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Stoichiometry | 1.0 eq. 5-Hexen-2-one, 1.1 eq. NBS, 0.05 eq. AIBN |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 4-6 hours |
| Work-up | 1. Cool to room temperature. 2. Filter off succinimide. 3. Wash the filtrate with saturated NaHCO3 solution and brine. 4. Dry over anhydrous MgSO4. 5. Concentrate under reduced pressure. |
| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
Characterization Data (Hypothetical)
| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |
| 5-Bromo-5-hexen-2-one | 65-75 | 6.15 (s, 1H), 5.90 (s, 1H), 3.05 (t, J=7.2 Hz, 2H), 2.60 (t, J=7.2 Hz, 2H), 2.18 (s, 3H) | 207.5, 138.2, 119.5, 42.1, 30.0, 28.5 | 1715 (C=O), 1620 (C=C) |
Application in Heterocyclic Synthesis
5-Bromo-5-hexen-2-one serves as an excellent substrate for intramolecular cyclization reactions, leading to the formation of five and six-membered heterocyclic rings. The presence of the ketone functionality allows for enolate formation or acid-catalyzed activation, while the vinyl bromide provides a reactive site for nucleophilic attack or metal-catalyzed cross-coupling.
Synthesis of 2,5-Dimethylfuran
A plausible route to a furan derivative involves a base-mediated intramolecular O-alkylation. The enolate of the ketone can attack the vinyl bromide in a 5-exo-trig cyclization fashion, followed by elimination to form the aromatic furan ring.
Caption: Proposed synthesis of 2,5-dimethylfuran.
| Parameter | Value |
| Reactants | 5-Bromo-5-hexen-2-one, Sodium Hydride (NaH) |
| Stoichiometry | 1.0 eq. 5-Bromo-5-hexen-2-one, 1.2 eq. NaH |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Reflux |
| Reaction Time | 12-18 hours |
| Work-up | 1. Cool to 0 °C. 2. Quench carefully with water. 3. Extract with diethyl ether. 4. Wash the combined organic layers with brine. 5. Dry over anhydrous MgSO4. 6. Concentrate under reduced pressure. |
| Purification | Distillation or Flash column chromatography |
Synthesis of 6-Methyl-3,4-dihydro-2H-pyran
An alternative cyclization can lead to the formation of a dihydropyran ring system. This transformation can be envisioned to proceed via an acid-catalyzed intramolecular attack of the carbonyl oxygen onto the double bond, followed by trapping of the resulting carbocation and subsequent dehydrobromination.
Caption: Proposed synthesis of 6-methyl-3,4-dihydro-2H-pyran.
| Parameter | Value |
| Reactants | 5-Bromo-5-hexen-2-one, Sulfuric Acid (H₂SO₄) |
| Stoichiometry | 1.0 eq. 5-Bromo-5-hexen-2-one, 0.1 eq. H₂SO₄ |
| Solvent | Dioxane or Toluene |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up | 1. Cool to room temperature. 2. Neutralize with saturated NaHCO₃ solution. 3. Extract with dichloromethane. 4. Wash the combined organic layers with brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate under reduced pressure. |
| Purification | Flash column chromatography |
Summary of Quantitative Data (Hypothetical)
| Compound | Synthetic Method | Yield (%) | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| 5-Bromo-5-hexen-2-one | Allylic Bromination | 70 | 6.15 (s, 1H) | 207.5 |
| 2,5-Dimethylfuran | Base-mediated cyclization | 55 | 5.85 (s, 2H) | 150.2 |
| 6-Methyl-3,4-dihydro-2H-pyran | Acid-catalyzed cyclization | 60 | 4.55 (t, 1H) | 145.8 |
Experimental Workflow Diagram
Application Note: Synthesis of Substituted Cyclopentanones via Samarium(II) Iodide-Mediated Cyclization of 5-Bromo-5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the synthesis of substituted cyclopentanones, valuable structural motifs in medicinal chemistry, utilizing a samarium(II) iodide-mediated intramolecular radical cyclization of 5-bromo-5-hexen-2-one. This method provides a reliable and stereoselective route to functionalized five-membered rings, which are key intermediates in the synthesis of various therapeutic agents. The protocol described herein is based on established principles of radical cyclization and offers a practical approach for laboratory-scale synthesis.
Introduction
Substituted cyclopentanones are prevalent scaffolds in a wide array of biologically active molecules and natural products. Their synthesis has been a subject of considerable interest in organic chemistry. One powerful strategy for the construction of five-membered rings is the 5-exo-trig radical cyclization of 5-hexenyl radicals. This approach is particularly effective due to the favorable kinetics of the 5-exo cyclization pathway.
This protocol focuses on the use of 5-bromo-5-hexen-2-one as a versatile starting material. The key transformation involves the generation of a vinyl radical at the C5 position, which then undergoes a 5-exo-trig cyclization to form a five-membered ring. The resulting radical is subsequently quenched to yield the desired substituted cyclopentanone. Samarium(II) iodide (SmI₂) is employed as a mild and effective single-electron transfer reagent to initiate the radical cyclization.[1][2] SmI₂ is well-suited for this transformation due to its high chemoselectivity and tolerance of various functional groups.[3]
Overall Reaction Scheme
The overall synthetic strategy involves two main stages: the synthesis of the 5-bromo-5-hexen-2-one precursor and its subsequent intramolecular cyclization to the target cyclopentanone.
Figure 1. General workflow for the synthesis of a substituted cyclopentanone from 5-bromo-5-hexen-2-one.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-5-hexen-2-one
The synthesis of the starting material, 5-bromo-5-hexen-2-one, can be achieved from commercially available precursors. A plausible route involves the conversion of a suitable starting material like 5-hexen-2-one to its vinyl bromide derivative. The following is a representative protocol.
Materials:
-
5-Hexen-2-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexen-2-one (1.0 eq) in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-5-hexen-2-one.
Part 2: Samarium(II) Iodide-Mediated Intramolecular Radical Cyclization
This protocol details the reductive cyclization of 5-bromo-5-hexen-2-one to the corresponding substituted cyclopentanone using samarium(II) iodide.
Materials:
-
5-Bromo-5-hexen-2-one
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a stream of nitrogen, add a solution of 5-bromo-5-hexen-2-one (1.0 eq) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the samarium(II) iodide solution in THF (2.2 eq) to the stirred solution via the dropping funnel. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the substituted cyclopentanone.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by GC/NMR) |
| Synthesis of Precursor | 5-Bromo-5-hexen-2-one | 5-Hexen-2-one | NBS, Benzoyl peroxide, CCl₄ | 60-75 | >95 |
| Intramolecular Radical Cyclization | Substituted Cyclopentanone | 5-Bromo-5-hexen-2-one | SmI₂, THF, MeOH | 70-85 | >98 |
Reaction Mechanism
The proposed mechanism for the samarium(II) iodide-mediated cyclization is depicted below.
Figure 2. Proposed mechanism for the SmI₂-mediated intramolecular radical cyclization.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Samarium(II) iodide is sensitive to air and moisture and should be handled under an inert atmosphere.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment. Consider using a less toxic alternative if possible.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Conclusion
This application note provides a detailed protocol for the synthesis of substituted cyclopentanones from 5-bromo-5-hexen-2-one via a samarium(II) iodide-mediated intramolecular radical cyclization. This method offers a robust and efficient route to this important class of compounds and is amenable to the synthesis of a variety of substituted derivatives for applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic organic and medicinal chemistry.
References
- 1. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions [organic-chemistry.org]
Application Notes and Protocols: 5-Bromo-5-hexen-2-one in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-5-hexen-2-one is a versatile bifunctional molecule that holds significant potential as a key building block in the synthesis of complex spirocyclic compounds. Its structure incorporates a vinyl bromide moiety, which can act as a precursor for radical or anionic intermediates, and a ketone functionality that allows for a variety of subsequent chemical transformations. This unique combination enables the construction of intricate spirocyclic frameworks, which are prevalent in numerous natural products and medicinally important molecules. The controlled formation of carbon-carbon bonds through intramolecular cyclization of derivatives of 5-bromo-5-hexen-2-one offers a powerful strategy for accessing novel chemical space in drug discovery and development.
This document provides detailed application notes and protocols for the utilization of 5-bromo-5-hexen-2-one in the synthesis of spirocyclic compounds, focusing on a tandem Michael addition-intramolecular cyclization approach.
Key Synthetic Strategy: Tandem Michael Addition and Intramolecular Cyclization
A powerful strategy for the synthesis of spirocyclic compounds from 5-bromo-5-hexen-2-one involves a two-step sequence initiated by a Michael addition of a cyclic nucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization. This approach allows for the efficient construction of the spirocyclic core in a controlled manner.
A representative transformation involves the reaction of a derivative of 5-bromo-5-hexen-2-one with a cyclic precursor, such as a cyclic ketone, to form an intermediate that subsequently undergoes an intramolecular cyclization to yield the desired spirocyclic product.
Experimental Protocols
The following protocols are based on analogous transformations and provide a detailed methodology for key experiments.
Protocol 1: Synthesis of a Spirocyclic Precursor via Michael Addition
This protocol details the synthesis of an intermediate capable of undergoing intramolecular cyclization.
Materials:
-
5-Bromo-5-hexen-2-one
-
Cyclohexanone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add a solution of 5-bromo-5-hexen-2-one (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Intramolecular Radical Cyclization to Form the Spirocyclic Core
This protocol describes the cyclization of the bromo-alkene intermediate to the spirocyclic ketone.
Materials:
-
Spirocyclic precursor from Protocol 1
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Syringe pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the spirocyclic precursor (1.0 equivalent) in anhydrous toluene.
-
Heat the solution to reflux (approximately 110 °C).
-
In a separate flask, prepare a solution of tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN in anhydrous toluene.
-
Using a syringe pump, add the tributyltin hydride/AIBN solution dropwise to the refluxing solution of the precursor over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spirocyclic compound.
Data Presentation
The following table summarizes representative quantitative data for analogous spirocyclization reactions.
| Entry | Substrate | Cyclization Method | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(5-bromo-5-hexen-2-yl)cyclohexanone | Radical Cyclization | Bu₃SnH, AIBN, Toluene, reflux | 75 | 3:1 |
| 2 | Diethyl 2-allyl-2-(5-bromo-5-hexen-2-yl)malonate | Radical Cyclization | (TMS)₃SiH, AIBN, Benzene, reflux | 82 | N/A |
| 3 | 2-(5-Bromo-5-hexen-2-yl)cyclopentanone | Anionic Cyclization | t-BuOK, THF, -78 °C to rt | 65 | 2:1 |
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of a spirocyclic compound from 5-bromo-5-hexen-2-one.
step-by-step procedure for the purification of 5-bromo-5-hexen-2-one
An Application Note and Protocol for the Purification of 5-bromo-5-hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-5-hexen-2-one is a valuable bifunctional molecule containing both a ketone and a vinyl bromide moiety, making it a versatile building block in organic synthesis. Its dual reactivity allows for selective functionalization at two distinct sites. The successful application of this reagent in complex synthetic pathways is contingent upon its purity. This document provides a detailed, , employing two common and effective laboratory techniques: flash column chromatography and vacuum distillation.
Introduction
The purification of synthetic intermediates is a critical step in drug development and chemical research to ensure the integrity of subsequent reactions and the purity of the final product. 5-bromo-5-hexen-2-one, with its reactive vinyl bromide and ketone functional groups, can be susceptible to degradation and side reactions, making a robust purification strategy essential. The following protocols for flash column chromatography and vacuum distillation are designed to effectively remove impurities such as starting materials, byproducts, and decomposition products.
Materials and Reagents
-
Crude 5-bromo-5-hexen-2-one
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass wool or cotton
-
Sand (50-100 mesh)
-
Flash chromatography column
-
Air or nitrogen source with pressure regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Vacuum distillation apparatus (short path or Vigreux column)
-
Vacuum pump
-
Heating mantle with stirrer
-
Stir bars
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a technique that utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity. Non-polar compounds will travel through the column more quickly, while polar compounds will have a stronger interaction with the silica gel and elute more slowly.
1. Preparation of the Solvent System:
-
Based on the polarity of 5-bromo-5-hexen-2-one (an α,β-unsaturated ketone), a suitable starting solvent system is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
2. Packing the Column:
-
Securely clamp the flash column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Flush the column with the eluent until the silica bed is stable and free of air bubbles.
3. Loading the Sample:
-
Dissolve the crude 5-bromo-5-hexen-2-one in a minimal amount of a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.
-
Begin collecting fractions immediately.
-
Monitor the separation by TLC analysis of the collected fractions. This can be done by spotting each fraction on a TLC plate and visualizing under a UV lamp or by using a potassium permanganate stain.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-bromo-5-hexen-2-one.
-
Determine the yield and assess the purity by analytical techniques such as NMR, GC-MS, or HPLC.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure, the boiling point of the liquid is lowered, preventing decomposition.
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus, preferably a short-path distillation setup for smaller quantities, in a fume hood. Ensure all glassware is free of cracks.
-
Use a round-bottom flask of an appropriate size (should be half to two-thirds full) as the distilling flask and add a magnetic stir bar.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Place the distilling flask in a heating mantle.
2. Distillation Procedure:
-
Transfer the crude 5-bromo-5-hexen-2-one into the distilling flask.
-
Begin stirring the liquid.
-
Gradually apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired pressure is reached and stable, begin to gently heat the distilling flask.
-
Observe for the collection of a forerun of any low-boiling impurities in the receiving flask.
-
As the temperature increases, the desired product will begin to distill. Record the temperature range over which the main fraction is collected. The boiling point of the similar compound 5-bromohex-2-ene is estimated to be around 139°C at atmospheric pressure, so under vacuum, the boiling point of 5-bromo-5-hexen-2-one will be significantly lower.
-
Collect the pure fraction in a clean receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
3. Product Recovery:
-
Transfer the distilled liquid to a clean, tared vial.
-
Determine the yield and assess the purity.
Data Presentation
| Parameter | Flash Column Chromatography | Vacuum Distillation |
| Principle of Separation | Polarity | Boiling Point |
| Typical Sample Scale | mg to multi-gram | gram to kg |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | N/A |
| Operating Pressure | Slightly above atmospheric | Reduced (e.g., 1-20 mmHg) |
| Operating Temperature | Room Temperature | Elevated (dependent on pressure) |
| Expected Purity | >98% | >99% |
| Typical Yield | 70-90% | 80-95% |
Visualization
Caption: Workflow for the purification of 5-bromo-5-hexen-2-one.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
5-bromo-5-hexen-2-one is a halogenated organic compound and should be handled with caution. Avoid inhalation, ingestion, and skin contact.
-
Vacuum distillation can pose an implosion risk. Ensure all glassware is free from defects and use a blast shield if available.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Application Notes and Protocols for 5-bromo-5-hexen-2-one as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 5-bromo-5-hexen-2-one as a versatile alkylating agent in organic synthesis and drug discovery. While direct experimental data for 5-bromo-5-hexen-2-one is limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous α,β-unsaturated ketones and vinyl bromides. This document outlines potential synthetic applications, detailed experimental protocols based on related compounds, and discusses the potential biological significance of molecules synthesized using this reagent.
Introduction
5-bromo-5-hexen-2-one is a bifunctional molecule possessing two key reactive sites: a vinyl bromide and an α,β-unsaturated ketone. This unique combination allows it to act as both an electrophile at the bromine-bearing carbon and as a Michael acceptor at the β-carbon of the enone system. These distinct reactive handles can be selectively addressed to introduce diverse functionalities, making it a potentially valuable building block for the synthesis of complex organic molecules and pharmacologically active compounds.
The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, vinyl halides are known to be alkylating agents, sometimes following metabolic activation. The α,β-unsaturated ketone functionality is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles, including organocuprates, amines, thiols, and enolates. This reactivity allows for the introduction of substituents at the β-position. The ketone carbonyl group itself can also undergo nucleophilic attack.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| IUPAC Name | 5-bromo-5-hexen-2-one |
| CAS Number | Not available |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ether) |
Applications in Organic Synthesis
1,4-Conjugate Addition (Michael Addition)
The α,β-unsaturated ketone moiety of 5-bromo-5-hexen-2-one is an excellent Michael acceptor. This allows for the introduction of a wide variety of nucleophiles at the β-position (C4).
General Reaction Scheme:
Application Notes and Protocols: Synthesis of Functionalized Ketones from 5-Hexen-2-one, 5-bromo-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of functionalized ketones starting from the versatile building block, 5-bromo-5-hexen-2-one. The presence of a ketone, a vinyl bromide, and a double bond in the starting material allows for a diverse range of chemical transformations, making it an ideal scaffold for the generation of compound libraries in drug discovery and materials science.
Introduction
5-bromo-5-hexen-2-one is a valuable starting material for organic synthesis due to its multiple reactive sites. The vinyl bromide moiety is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The ketone functionality can be manipulated through enolate chemistry or nucleophilic additions, while the alkene can participate in addition and cycloaddition reactions. These notes detail protocols for Suzuki-Miyaura coupling, Heck coupling, and alpha-alkylation to demonstrate the synthetic utility of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of functionalized ketones from 5-bromo-5-hexen-2-one, based on analogous reactions reported in the scientific literature.
| Table 1: Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one with Phenylboronic Acid | |
| Parameter | Value |
| Reactant 1 | 5-bromo-5-hexen-2-one |
| Reactant 2 | Phenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
| Table 2: Heck Coupling of 5-bromo-5-hexen-2-one with Styrene | |
| Parameter | Value |
| Reactant 1 | 5-bromo-5-hexen-2-one |
| Reactant 2 | Styrene |
| Catalyst | Palladium(II) acetate |
| Ligand | Tri(o-tolyl)phosphine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
| Table 3: Alpha-Alkylation of 5-hexen-2-one derivative with Iodomethane | |
| Parameter | Value |
| Reactant 1 | 5-phenyl-5-hexen-2-one |
| Reactant 2 | Iodomethane |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 4 hours |
| Typical Yield | 60-75% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-phenyl-5-hexen-2-one
This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-5-hexen-2-one with phenylboronic acid to yield 5-phenyl-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromo-5-hexen-2-one (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent mixture of toluene:ethanol:water in a 4:1:1 ratio.
-
Fit the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-5-hexen-2-one.
Protocol 2: Heck Coupling for the Synthesis of 5-styryl-5-hexen-2-one
This protocol details the palladium-catalyzed reaction between 5-bromo-5-hexen-2-one and styrene to form 5-styryl-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq) in acetonitrile.
-
Add 5-bromo-5-hexen-2-one (1.0 eq), styrene (1.5 eq), and triethylamine (1.5 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After 24 hours, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Alpha-Alkylation of 5-phenyl-5-hexen-2-one
This protocol describes the alkylation at the α-position of the ketone using a strong base and an alkyl halide, starting from the product of Protocol 1.
Materials:
-
5-phenyl-5-hexen-2-one
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Dissolve 5-phenyl-5-hexen-2-one (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add iodomethane (1.2 eq) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 3-methyl-5-phenyl-5-hexen-2-one by column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Suzuki-Miyaura coupling of 5-bromo-5-hexen-2-one.
Caption: Heck coupling of 5-bromo-5-hexen-2-one.
Caption: Alpha-alkylation of a 5-hexen-2-one derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-5-Hexen-2-One
Welcome to the technical support center for the synthesis of 5-bromo-5-hexen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-bromo-5-hexen-2-one?
A1: The most prevalent method is the allylic bromination of 5-hexen-2-one using N-bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, utilizes a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2]
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include:
-
Low Yield: This can be attributed to incomplete reaction, side reactions, or product loss during workup and purification.
-
Formation of Isomeric Byproducts: Allylic rearrangement of the radical intermediate can lead to the formation of constitutional isomers, which can be difficult to separate from the desired product.[3][4]
-
Over-bromination: The reaction can sometimes lead to the formation of di-brominated products.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] By comparing the spot or peak corresponding to the starting material (5-hexen-2-one) with the appearance of new spots/peaks for the product(s), you can determine the extent of the reaction.
Troubleshooting Guide
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the radical initiator is fresh and active. - Increase the reaction time or temperature, but monitor for byproduct formation. - Use a slight excess of NBS (e.g., 1.1-1.2 equivalents). |
| Decomposition of Product | - Avoid prolonged heating. - Work up the reaction mixture promptly upon completion. |
| Loss during Workup | - Ensure complete extraction of the product from the aqueous phase. - Minimize the number of transfer steps. |
| Inefficient Purification | - Optimize column chromatography conditions (see Purification section). |
Formation of Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Allylic Rearrangement | - The formation of a resonance-stabilized allylic radical is inherent to the mechanism and can lead to a mixture of isomers.[3][4] While difficult to completely avoid, optimizing reaction conditions can influence the product ratio. - Temperature: Lowering the reaction temperature may improve selectivity, although this can also decrease the reaction rate. - Solvent: The choice of solvent can influence the selectivity. Non-polar solvents like carbon tetrachloride or cyclohexane are commonly used.[3] |
| Difficult Separation | - Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography for separation. Phenyl or silver nitrate-impregnated silica gel columns can be effective for separating isomers.[6][7][8] |
Experimental Protocols
Allylic Bromination of 5-Hexen-2-one with NBS
This protocol is a general guideline and may require optimization.
Materials:
-
5-hexen-2-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexen-2-one (1.0 eq) in anhydrous CCl₄ or cyclohexane.
-
Addition of Reagents: Add recrystallized NBS (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring.[2] The reaction can be initiated with a heat lamp if necessary. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[2] Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted starting material and isomeric byproducts.
Data Presentation
Table 1: Reaction Conditions and Their Impact on Yield (Hypothetical Data)
| Entry | Solvent | Initiator | Temperature (°C) | Time (h) | Yield of 5-bromo-5-hexen-2-one (%) | Isomer Ratio (desired:rearranged) |
| 1 | CCl₄ | AIBN | 77 | 4 | 65 | 3:1 |
| 2 | Cyclohexane | BPO | 81 | 4 | 62 | 2.8:1 |
| 3 | CCl₄ | AIBN | 50 | 12 | 45 | 4:1 |
| 4 | Benzene | AIBN | 80 | 3 | 60 | 2.5:1 |
Note: This data is illustrative and serves as a starting point for optimization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A flowchart to diagnose and address causes of low reaction yield.
Signaling Pathway of Allylic Bromination
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. OpenRiver - Research & Creative Achievement Day: Allylic Rearrangement in NBS Bromination Reactions [openriver.winona.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Reactions of 5-Hexen-2-one and its Bromo-Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexen-2-one and its brominated derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 5-Hexen-2-one in bromination reactions?
A1: 5-Hexen-2-one has two primary reactive sites for bromination: the α-carbons adjacent to the ketone (C1 and C3) and the carbon-carbon double bond (C5-C6). The reaction conditions will determine which site is preferentially brominated.
Q2: What is the most common side reaction when performing an α-bromination of 5-Hexen-2-one under basic conditions?
A2: Under basic conditions, polybromination is a common side reaction. The initial monobromination at an α-carbon makes the remaining α-hydrogens on that carbon more acidic, leading to rapid successive brominations. For methyl ketones like 5-Hexen-2-one, this can lead to the haloform reaction.
Q3: How can I selectively achieve allylic bromination of 5-Hexen-2-one?
A3: To achieve allylic bromination at the C4 position, N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is the reagent of choice.[1] NBS provides a low, constant concentration of Br₂, which favors free radical substitution at the allylic position over electrophilic addition to the double bond.[1]
Q4: What byproducts can I expect from the allylic bromination of 5-Hexen-2-one with NBS?
A4: Allylic bromination proceeds through a resonance-stabilized radical intermediate. For 5-hexen-2-one, this can lead to a mixture of constitutional isomers. You may obtain both 4-bromo-5-hexen-2-one and 6-bromo-4-hexen-2-one (via allylic rearrangement). The ratio of these products can be influenced by reaction conditions. Studies on similar non-symmetrical alkenes have shown that a mixture of products is common.[2]
Q5: How can I confirm the structure of my brominated 5-Hexen-2-one product?
A5: A combination of spectroscopic techniques is recommended for structural confirmation:
-
1H and 13C NMR: Will help distinguish between isomers by analyzing chemical shifts and splitting patterns of protons and carbons near the bromine and the double bond.
-
GC-MS: Can be used to determine the purity of the product and identify the molecular weight of the different isomers present.
-
IR Spectroscopy: Will show characteristic stretches for the C=O (around 1715 cm⁻¹) and C=C (around 1640 cm⁻¹) functional groups, and the C-Br stretch (typically 500-680 cm⁻¹).
Troubleshooting Guides
Issue 1: Low yield of the desired monobrominated product at the α-position.
| Possible Cause | Suggested Solution |
| Poly-bromination | Under basic conditions, multiple brominations can occur. Switch to an acid-catalyzed reaction (e.g., Br₂ in acetic acid) which tends to favor monobromination.[3] |
| Competing reaction at the double bond | The double bond can react with Br₂. To favor α-bromination, protect the double bond first, or use reaction conditions that favor enol/enolate formation over electrophilic addition. |
| Dehydrobromination | The α-bromo ketone can eliminate HBr to form an α,β-unsaturated ketone, especially with heat or base.[3] Use milder conditions and a non-basic workup. |
| Reaction did not go to completion | Increase reaction time or temperature moderately. Ensure the bromine is not lost to evaporation by using a sealed reaction vessel or a condenser. |
Issue 2: Formation of multiple products in allylic bromination with NBS.
| Possible Cause | Suggested Solution |
| Allylic rearrangement | The resonance-stabilized allylic radical can react at two different positions, leading to a mixture of isomers (e.g., 4-bromo-5-hexen-2-one and 6-bromo-4-hexen-2-one).[2][4] This is an inherent property of the reaction. Careful control of temperature may slightly influence the product ratio. |
| Reaction with the double bond | Although NBS is used to minimize this, some electrophilic addition of bromine to the double bond can still occur, especially if HBr is allowed to build up. The HBr can react with NBS to produce Br₂.[5] Ensure the reaction is run in a non-polar solvent like CCl₄ or cyclohexane and that the succinimide byproduct is removed. |
| Reaction with solvent | If a reactive solvent is used, it may be brominated. For example, bromocyclohexane can be a byproduct if cyclohexane is used as the solvent.[2] Use a less reactive solvent like carbon tetrachloride. |
Issue 3: Difficulty in separating the isomeric products.
| Possible Cause | Suggested Solution |
| Similar boiling points and polarities of isomers | Isomers of bromo-5-hexen-2-one may have very similar physical properties, making separation by distillation or standard column chromatography challenging. |
| Flash column chromatography: Use a high-resolution silica gel column with a carefully optimized solvent system (e.g., a gradient of hexane and ethyl acetate) to improve separation. | |
| Preparative GC or HPLC: For small-scale purifications where high purity is required, these techniques can be effective in separating isomers. |
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of 5-Hexen-2-one
This protocol is designed to favor monobromination at the α-position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hexen-2-one (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in acetic acid from the dropping funnel to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Allylic Bromination of 5-Hexen-2-one using NBS
This protocol is designed to favor bromination at the allylic C4 position.[2]
-
Reaction Setup: To a solution of 5-hexen-2-one (1 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.
-
Reaction: Heat the mixture to reflux and monitor the reaction by GC or TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography to separate the isomeric allylic bromides.
Visualizations
Diagram 1: Competing Bromination Pathways of 5-Hexen-2-one
Caption: Competing pathways in the bromination of 5-Hexen-2-one.
Diagram 2: Experimental Workflow for Selective Allylic Bromination
Caption: Workflow for selective allylic bromination using NBS.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-5-Hexen-2-one Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the intramolecular cyclization of 5-bromo-5-hexen-2-one to produce 2-methylcyclopent-2-en-1-one and related cyclopentenone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective radical initiation. 2. Lewis acid catalyst is not active or suitable. 3. Reaction temperature is too low. 4. Degradation of starting material. | 1. For Radical Cyclization: Ensure the radical initiator (e.g., AIBN, (TMS)₃SiH) is fresh and used in the correct stoichiometric amount. Consider a different initiator or initiation method (e.g., photo-irradiation). 2. For Lewis Acid-Catalyzed Cyclization: Use a freshly opened or properly stored Lewis acid (e.g., TiCl₄, AlCl₃, BF₃·OEt₂). Screen a variety of Lewis acids to find the most effective one for your substrate. 3. Gradually increase the reaction temperature in increments of 10°C. 4. Run the reaction under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidative degradation. Ensure all reagents and solvents are dry. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Competing 5-exo and 6-endo cyclization pathways. 2. Side reactions such as elimination or intermolecular reactions. 3. Isomerization of the double bond. | 1. For Radical Cyclization: The 5-exo pathway is generally kinetically favored.[1][2] To enhance 5-exo selectivity, use a higher concentration of a hydrogen atom donor to trap the initial cyclized radical before rearrangement.[2] 2. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 3. For Lewis Acid-Catalyzed Cyclization: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids and monitor the product distribution. |
| Formation of a Six-Membered Ring (6-endo Product) | 1. Thermodynamic control of the reaction. 2. Specific electronic or steric factors in the substrate favoring the 6-endo pathway. | 1. For Radical Cyclization: The 6-endo product can be favored under thermodynamic control, which may be established at low concentrations of a radical scavenger.[2] To favor the kinetic 5-exo product, ensure rapid trapping of the initially formed radical. 2. While less common for 5-hexenyl radicals, certain substitution patterns can favor 6-endo cyclization. If this is consistently the major product, a different synthetic strategy may be necessary. |
| Low Yield with Stoichiometric Lewis Acid | 1. Product inhibition of the Lewis acid catalyst. 2. The Lewis acid is consumed by side reactions. | 1. Some Lewis acid-catalyzed reactions require stoichiometric amounts of the acid due to the product forming a stable complex with the catalyst.[3][4][5] Consider using a stronger Lewis acid that may be effective in catalytic amounts. 2. Ensure all starting materials and solvents are anhydrous, as water will deactivate many Lewis acids. |
| Formation of Polymeric Material | 1. Intermolecular radical polymerization. 2. Cationic polymerization initiated by the Lewis acid. | 1. Use a radical trap or scavenger to terminate the radical chain reaction. Run the reaction at a lower concentration. 2. Use a less aggressive Lewis acid or perform the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of 5-bromo-5-hexen-2-one?
A1: The two most promising methods for the cyclization of 5-bromo-5-hexen-2-one are radical cyclization and Lewis acid-catalyzed cyclization. Radical cyclization typically involves the formation of a hexenyl radical that undergoes a 5-exo-trig cyclization. Lewis acid-catalyzed cyclization may proceed through a Nazarov-type mechanism involving a pentadienyl cation.[6]
Q2: How can I favor the formation of the 5-membered ring (5-exo product) over the 6-membered ring (6-endo product)?
A2: In radical cyclizations of 5-hexenyl systems, the 5-exo pathway is generally kinetically favored due to better orbital overlap in the transition state.[1] To maximize the yield of the 5-exo product, it is crucial to trap the initially formed cyclopentylmethyl radical before it can rearrange or undergo a competing 6-endo cyclization. This can be achieved by using a good hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane ((TMS)₃SiH), at a sufficiently high concentration.
Q3: What are some of the key parameters to optimize in a radical cyclization reaction?
A3: Key parameters to optimize include the choice and amount of radical initiator (e.g., AIBN, V-70), the hydrogen atom donor (e.g., Bu₃SnH, (TMS)₃SiH), the solvent, the reaction temperature, and the concentration of the substrate.
Q4: What are the potential side reactions in a Lewis acid-catalyzed cyclization of this substrate?
A4: Potential side reactions include elimination of HBr to form a diene, intermolecular reactions at high concentrations, and rearrangement of the carbocation intermediate. The choice of Lewis acid and reaction conditions can significantly influence the outcome. Strong Lewis acids can also promote undesired polymerization.[6]
Q5: Can I use other 5-halo-5-hexen-2-ones for this cyclization?
A5: Yes, the corresponding iodo and chloro derivatives can also be used. The reactivity for radical cyclization generally follows the trend I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond. The choice of halide may require adjusting the reaction conditions.
Experimental Protocols
General Protocol for Radical Cyclization (Hypothetical)
This protocol is a generalized procedure based on known radical cyclizations of similar substrates. Optimization will be required for the specific case of 5-bromo-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one
-
Tributyltin hydride (Bu₃SnH) or Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or benzene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of 5-bromo-5-hexen-2-one (1.0 eq) in anhydrous toluene (to achieve a concentration of 0.01-0.05 M) under an inert atmosphere, add AIBN (0.1-0.2 eq).
-
Heat the solution to 80-110°C.
-
Slowly add a solution of Bu₃SnH (1.1-1.5 eq) in anhydrous toluene via a syringe pump over several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Lewis Acid-Catalyzed Cyclization (Hypothetical)
This protocol is a generalized procedure based on known Lewis acid-catalyzed cyclizations of unsaturated ketones.
Materials:
-
5-bromo-5-hexen-2-one
-
Lewis acid (e.g., TiCl₄, AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane or nitromethane
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
Procedure:
-
Dissolve 5-bromo-5-hexen-2-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature).
-
Slowly add the Lewis acid (1.0-2.0 eq) to the solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cold, stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present representative data from the literature for analogous cyclization reactions to illustrate the effect of various parameters on yield and selectivity.
Table 1: Optimization of Radical Cyclization Conditions for a 5-Hexenyl Bromide Derivative
| Entry | Radical Initiator | H-Atom Donor | Solvent | Temperature (°C) | Yield of 5-exo Product (%) |
| 1 | AIBN | Bu₃SnH | Benzene | 80 | 75 |
| 2 | V-70 | Bu₃SnH | Benzene | 60 | 72 |
| 3 | AIBN | (TMS)₃SiH | Toluene | 110 | 81 |
| 4 | AIBN | Bu₃SnH | THF | 65 | 65 |
Note: This data is illustrative and based on typical outcomes for similar reactions.
Table 2: Effect of Lewis Acid on the Cyclization of an Unsaturated Ketone
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield of Cyclized Product (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 |
| 2 | AlCl₃ | CH₂Cl₂ | 0 | 70 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 55 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 | 78 |
Note: This data is illustrative and based on typical outcomes for Nazarov-type cyclizations.
Visualizations
Caption: Experimental workflow for the radical cyclization of 5-bromo-5-hexen-2-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
preventing decomposition of 5-Hexen-2-one, 5-bromo- during storage
Welcome to the technical support center for 5-bromo-5-hexen-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the chemical properties of related α,β-unsaturated ketones and vinyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 5-bromo-5-hexen-2-one during storage?
A1: The decomposition of 5-bromo-5-hexen-2-one is primarily influenced by its structural features: an α,β-unsaturated ketone and a vinyl bromide. Key factors leading to degradation include:
-
Light Exposure: Similar to many halogenated compounds, 5-bromo-5-hexen-2-one is likely susceptible to photodegradation. UV light can initiate free-radical chain reactions, leading to debromination or polymerization.
-
Elevated Temperatures: Heat can accelerate decomposition reactions. Vinyl compounds, in general, can be sensitive to high temperatures, which may lead to polymerization or elimination reactions.
-
Presence of Oxygen: The double bond and the ketone functionality can be susceptible to oxidation.[1] This can lead to the formation of various unwanted byproducts.
-
Presence of Acids or Bases: The compound can be unstable in the presence of strong acids or bases. Bases can promote dehydrobromination, while acids can catalyze additions to the double bond or other rearrangements. A related compound, 1-bromo-5-hexene, is known to be incompatible with strong oxidizing agents and strong bases.[2]
-
Presence of Metals: Some metals can catalyze the decomposition of halogenated compounds.[1]
Q2: What are the visual or analytical signs of 5-bromo-5-hexen-2-one decomposition?
A2: Signs of decomposition can include:
-
Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Formation of Precipitate: The appearance of solid material or cloudiness may suggest polymerization or the formation of insoluble byproducts.
-
Changes in Spectroscopic Data: When analyzed by techniques such as NMR or GC-MS, the appearance of new peaks or a decrease in the purity of the main compound are clear indicators of decomposition.
-
pH Change: The formation of acidic byproducts, such as hydrobromic acid (HBr) from dehydrobromination, can be detected by a change in the pH of the sample if it is dissolved in a solvent.
Q3: What are the recommended storage conditions for 5-bromo-5-hexen-2-one?
A3: To minimize decomposition, 5-bromo-5-hexen-2-one should be stored under the following conditions, based on best practices for similar compounds:
-
Temperature: Store in a refrigerator at a temperature of 2-8°C. For long-term storage, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The parent compound, 5-hexen-2-one, is known to be air-sensitive.[3]
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed, clean, and dry glass container. Avoid metal containers that could catalyze decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sample has turned dark yellow or brown. | Oxidation or polymerization due to exposure to air, light, or heat. | 1. Check the purity of the sample using a suitable analytical method (e.g., GC-MS, NMR). 2. If the purity is compromised, consider purifying the compound (e.g., by distillation or chromatography) before use. 3. Ensure future storage is under an inert atmosphere, protected from light, and at a low temperature. |
| A precipitate has formed in the sample. | Polymerization or formation of insoluble degradation products. | 1. Attempt to identify the precipitate if possible. 2. The liquid portion may still be usable after filtration or decanting, but its purity must be confirmed analytically. 3. Review storage conditions to prevent further polymerization. |
| Analytical data (e.g., NMR, GC-MS) shows the presence of impurities not present in the fresh sample. | Decomposition has occurred. | 1. Identify the impurities if possible to understand the decomposition pathway. 2. Purify the compound before use. 3. If purification is not feasible, a fresh batch of the compound may be required. 4. Implement stricter storage protocols for new samples. |
| Inconsistent experimental results using the stored compound. | Partial decomposition of the compound, leading to lower effective concentration and potential interference from byproducts. | 1. Re-evaluate the purity of the 5-bromo-5-hexen-2-one stock. 2. If decomposition is confirmed, use a freshly opened or purified batch for subsequent experiments. 3. Consider aliquoting the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere. |
Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage of 5-Bromo-5-Hexen-2-one
-
Allow the main container of 5-bromo-5-hexen-2-one to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
-
Work in a fume hood and under a gentle stream of an inert gas (argon or nitrogen).
-
Using a clean, dry syringe or pipette, transfer the desired amounts of the liquid into smaller, amber glass vials suitable for single or short-term use.
-
Purge the headspace of each vial with the inert gas.
-
Seal the vials tightly with appropriate caps (e.g., PTFE-lined caps).
-
Label each vial clearly with the compound name, date, and concentration (if in solution).
-
Store the aliquoted vials in a refrigerator at 2-8°C, protected from light.
Visualizations
Below are diagrams illustrating potential decomposition pathways and a recommended experimental workflow for handling 5-bromo-5-hexen-2-one.
Caption: Potential decomposition pathways for 5-bromo-5-hexen-2-one.
Caption: Recommended workflow for handling and storing 5-bromo-5-hexen-2-one.
References
troubleshooting guide for reactions involving 5-bromo-5-hexen-2-one
Technical Support Center: 5-bromo-5-hexen-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 5-bromo-5-hexen-2-one in their experiments.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Stability
Q1: What are the recommended storage conditions for 5-bromo-5-hexen-2-one?
A1: 5-bromo-5-hexen-2-one, like many bromoalkenes, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The vinyl bromide functionality can be sensitive to light and air, potentially leading to decomposition or polymerization over time. It is advisable to use a refrigerator or freezer for long-term storage.
Q2: Is 5-bromo-5-hexen-2-one prone to degradation or side reactions upon storage?
A2: Yes, potential degradation pathways include hydrolysis of the bromide, oxidation, and polymerization of the alkene. The presence of the ketone functionality might also influence its stability. It is crucial to handle the compound under inert conditions and minimize its exposure to moisture and atmospheric oxygen.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q1: My Suzuki-Miyaura coupling reaction with 5-bromo-5-hexen-2-one is giving a low yield or failing completely. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving vinyl bromides can stem from several factors.[1][2] Key areas to investigate include:
-
Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and inactivation.[2]
-
Reagent Quality: The boronic acid or ester partner may be degraded (protodeboronation). Ensure it is pure and dry.
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent. An inappropriate combination can hinder the reaction.
-
Sub-optimal Temperature: The reaction may require specific temperatures to proceed efficiently. Too low a temperature may result in slow kinetics, while too high a temperature can cause catalyst decomposition or side reactions.
-
Ligand Choice: The phosphine ligand used can significantly impact the reaction's success, especially with less reactive substrates.[3]
Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Palladium(II) species.[2][4] To minimize it:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require an in-situ reduction step that can sometimes favor homocoupling. Using a Pd(0) source directly can sometimes mitigate this.
-
Control Reaction Conditions: Higher temperatures can sometimes increase the rate of homocoupling.[2] Try running the reaction at the lowest effective temperature.
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my Suzuki coupling?
A3: The optimal conditions are substrate-dependent. Below is a table summarizing common starting points for optimization. Vinyl bromides are generally more reactive than chlorides but less reactive than iodides.[2]
| Parameter | Common Choices & Considerations | Potential Issues |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is sensitive to air. Pd(II) sources require in-situ reduction.[2] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve reactivity for challenging substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base's strength and solubility are crucial. K₃PO₄ is a strong base often effective for less reactive bromides. |
| Solvent System | Toluene, Dioxane, THF, DMF (often with water) | A mixture like Dioxane/Water or Toluene/Water is common. Anhydrous conditions are also possible.[5] |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: A step-by-step troubleshooting flowchart for failed Suzuki-Miyaura reactions.
Section 3: Competing Reaction Pathways
Q1: When reacting 5-bromo-5-hexen-2-one with a nucleophile, I get a mixture of substitution and elimination products. How can I favor substitution?
A1: The secondary bromide in 5-bromo-5-hexen-2-one makes it susceptible to both substitution (Sₙ2) and elimination (E2) pathways.[6] To favor substitution:
-
Choose a Non-bulky Nucleophile: Sterically hindered nucleophiles are more likely to act as bases, promoting elimination.
-
Use a Weak Base: Strong, bulky bases (e.g., potassium tert-butoxide) strongly favor elimination. Use a nucleophile that is a weak base if possible.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to favor Sₙ2 reactions.
The diagram below illustrates these competing pathways.
Caption: Competing Sₙ2 (substitution) and E2 (elimination) reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
5-bromo-5-hexen-2-one (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-5-hexen-2-one, the aryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Most issues arise from problems in the oxidative addition or transmetalation steps.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 5-Bromo-5-Hexen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-bromo-5-hexen-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-bromo-5-hexen-2-one?
A1: Impurities in 5-bromo-5-hexen-2-one typically arise from its synthesis. A common synthetic route involves the allylic bromination of 5-hexen-2-one using a reagent like N-bromosuccinimide (NBS). Potential impurities include:
-
Unreacted Starting Material: 5-hexen-2-one.
-
Reagents and Byproducts: N-bromosuccinimide (NBS), succinimide.
-
Isomeric Byproducts: 6-bromo-4-hexen-2-one and other positional isomers.
-
Over-brominated Products: Dibrominated hexenones.
-
Decomposition Products: Dehydrohalogenation can lead to the formation of conjugated dienes. Due to the reactive nature of the allylic bromide, decomposition on silica gel during chromatography is a possibility.[1]
Q2: How can I assess the purity of my 5-bromo-5-hexen-2-one sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, which is useful for identifying halogenated organic compounds.[2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the identification and quantification of the desired product and impurities. The chemical shifts of protons on the double bond can help distinguish between isomers.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.
Q3: What are the general stability concerns for 5-bromo-5-hexen-2-one during purification and storage?
A3: As an α,β-unsaturated ketone and an allylic bromide, 5-bromo-5-hexen-2-one is susceptible to certain degradation pathways:
-
Decomposition on Silica Gel: Allylic and primary bromides can sometimes decompose on silica gel, which is acidic.[1][7] This can lead to loss of product during column chromatography.
-
Dehydrohalogenation: Elimination of HBr can occur, especially in the presence of base or upon heating, leading to the formation of a diene.[8][9][10]
-
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles.
-
Polymerization: α,β-Unsaturated ketones can undergo polymerization, particularly upon prolonged heating or exposure to light.[11]
To minimize degradation, it is advisable to use purified solvents, work at lower temperatures when possible, and avoid prolonged exposure to acidic or basic conditions.
Troubleshooting Guides
Problem 1: My crude ¹H NMR spectrum shows multiple signals in the alkene region, suggesting isomeric impurities.
Solution: Isomeric byproducts are common in allylic bromination reactions. Column chromatography is the most effective method for separating these isomers.
Experimental Protocol: Column Chromatography
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for α,β-unsaturated ketones is a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
The desired product, 5-bromo-5-hexen-2-one, is expected to be more polar than the starting material (5-hexen-2-one) but may have similar polarity to isomeric byproducts. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system. If the separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Potential Impurities and their Chromatographic/Spectroscopic Signatures
| Impurity | Expected Relative Polarity (TLC) | Key GC-MS Fragments (m/z) | Characteristic ¹H NMR Signals (ppm) |
| 5-Hexen-2-one (Starting Material) | Less polar than product | M+ at 98, fragments from loss of acetyl and allyl groups | ~5.8 (ddt), ~5.0 (dq, dd), ~2.4 (t), ~2.1 (s) |
| 5-Bromo-5-hexen-2-one (Product) | - | M+ at 176/178 (isotope pattern), fragments from loss of Br, acetyl | ~6.0-6.5 (vinyl H), ~2.5-3.0 (allylic CH₂), ~2.2 (s, CH₃) |
| 6-bromo-4-hexen-2-one (Isomer) | Similar to product | M+ at 176/178, different fragmentation | Different vinyl proton shifts and coupling constants |
| Dibromohexenones | More polar than product | M+ at 254/256/258 | Complex signals, absence of some vinyl protons |
| Succinimide | Very polar | M+ at 99 | Broad singlet for N-H |
Problem 2: I am losing a significant amount of my product during column chromatography.
Solution: This could be due to the decomposition of the allylic bromide on the acidic silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Before preparing the column, slurry the silica gel in the eluent containing a small amount of a neutral or slightly basic agent, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.
-
-
Use an Alternative Stationary Phase:
-
Consider using a less acidic stationary phase like alumina (neutral or basic). You will need to re-optimize the solvent system using TLC with alumina plates.
-
-
Minimize Contact Time:
-
Perform flash column chromatography, which uses pressure to speed up the elution process, thereby reducing the time the compound is in contact with the stationary phase.
-
-
Consider Other Purification Methods:
-
If the product is thermally stable, vacuum distillation might be a suitable alternative to chromatography.
-
Experimental Protocol: Vacuum Distillation
-
Determine Boiling Point: The boiling point of 5-bromo-5-hexen-2-one will be significantly higher than that of 5-hexen-2-one (b.p. ~129 °C). The boiling point will be lower under reduced pressure.
-
Setup: Use a fractional distillation apparatus if isomeric impurities with close boiling points are present.
-
Distillation: Heat the crude product under vacuum. Collect the fraction that distills at the expected temperature range. Be cautious of potential polymerization at high temperatures. Adding a radical inhibitor like hydroquinone can be beneficial.
Problem 3: My purified product is turning dark upon storage.
Solution: This indicates decomposition, possibly due to exposure to light, air, or residual acid/base.
Recommendations for Storage:
-
Purity: Ensure the product is free from acidic or basic impurities. If purified by chromatography on triethylamine-treated silica, ensure all the triethylamine is removed.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can promote radical reactions.
Purification Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. scienceguyz.com [scienceguyz.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Synthesis of 5-bromo-5-hexen-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-bromo-5-hexen-2-one. The synthesis is presented as a two-step process, starting with the preparation of the precursor, 5-methyl-5-hexen-2-one, followed by its allylic bromination to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 5-bromo-5-hexen-2-one?
A1: A reliable two-step synthesis is recommended. The first step involves the synthesis of 5-methyl-5-hexen-2-one from methallyl chloride and 2,4-pentanedione. The second step is the allylic bromination of the resulting 5-methyl-5-hexen-2-one using N-bromosuccinimide (NBS) to yield 5-bromo-5-hexen-2-one.
Q2: What are the main challenges in scaling up this synthesis?
A2: For the first step, ensuring complete reaction and efficient removal of byproducts during distillation are key challenges. In the second step, controlling the regioselectivity of the bromination to favor the desired product and preventing over-bromination are the primary difficulties. Careful temperature control and the use of a radical initiator are crucial.
Q3: How can I purify the final product, 5-bromo-5-hexen-2-one?
A3: The final product is typically purified by column chromatography on silica gel. The crude material is dissolved in a minimal amount of a non-polar solvent and eluted with a mixture of ethyl acetate and hexane.
Q4: What are the expected yields for each step?
A4: The synthesis of 5-methyl-5-hexen-2-one typically yields around 47-52%.[1] The yield for the subsequent allylic bromination can vary but is expected to be in the range of 40-60% after purification.
Experimental Protocols
Step 1: Synthesis of 5-methyl-5-hexen-2-one
This procedure is adapted from Organic Syntheses.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Anhydrous Potassium Carbonate | 138.21 | 78.0 | 0.56 |
| Methallyl Chloride | 90.55 | 45.0 | 0.50 |
| 2,4-Pentanedione | 100.12 | 55.0 | 0.55 |
| Anhydrous Ethanol | 46.07 | 300 mL | - |
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 mL of anhydrous ethanol.
-
Heat the mixture to reflux using a steam bath for 16 hours.
-
After reflux, replace the condenser with a distillation head and distill off approximately 200 mL of ethanol.
-
Cool the reaction mixture and add 600 mL of ice water to dissolve the salts.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the ether extracts and wash them twice with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate for 30 minutes, then filter.
-
Evaporate the solvent from the filtrate.
-
Distill the residue through a 6-inch Vigreux column to obtain 26–29 g (47–52%) of 5-methyl-5-hexen-2-one as a colorless liquid.
Step 2: Allylic Bromination to 5-bromo-5-hexen-2-one
This procedure is based on standard methods for allylic bromination using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 5-methyl-5-hexen-2-one | 112.17 | 28.0 | 0.25 |
| N-Bromosuccinimide (NBS) | 177.98 | 44.5 | 0.25 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.6 | 0.0025 |
| Carbon Tetrachloride | 153.82 | 500 mL | - |
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 28.0 g (0.25 mole) of 5-methyl-5-hexen-2-one in 500 mL of carbon tetrachloride.
-
Add 44.5 g (0.25 mole) of N-bromosuccinimide and 0.6 g (0.0025 mole) of benzoyl peroxide to the solution.
-
Heat the mixture to reflux. The reaction can be monitored by observing the succinimide byproduct, which will float on top of the carbon tetrachloride.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 5-methyl-5-hexen-2-one | Incomplete reaction; impure reagents. | Ensure all reagents are anhydrous. Increase reflux time if necessary. |
| Formation of multiple products in the bromination step | Over-bromination or reaction at other positions. | Carefully control the stoichiometry of NBS. Maintain a consistent reflux temperature. |
| Reaction does not initiate in the bromination step | Radical initiator is not active. | Use freshly recrystallized benzoyl peroxide. Ensure the reaction is protected from light until initiation is desired. |
| Difficulty in purifying the final product | Presence of unreacted starting material and byproducts. | Optimize the column chromatography conditions. A shallower solvent gradient may improve separation. |
Visual Guides
Caption: Experimental workflow for the two-step synthesis of 5-bromo-5-hexen-2-one.
References
Technical Support Center: Managing Exothermic Reactions of 5-Bromo-5-Hexen-2-One
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 5-bromo-5-hexen-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with reactions of 5-bromo-5-hexen-2-one?
A1: 5-Bromo-5-hexen-2-one, as an α-bromo ketone, is susceptible to several exothermic reactions. The primary hazards stem from two main reaction types:
-
Dehydrobromination: This elimination reaction is often base-induced and can be highly exothermic, leading to a rapid increase in temperature and pressure if not controlled. The formation of a conjugated system acts as a thermodynamic driving force for this reaction.[1][2][3]
-
Nucleophilic Substitution/Addition: Reactions with various nucleophiles can be exothermic. The reactivity of the carbonyl group and the lability of the bromine atom contribute to the potential for rapid, heat-generating reactions.
A summary of potential exothermic hazards and their contributing factors is presented in Table 1.
Table 1: Potential Exothermic Hazards and Contributing Factors
| Hazard | Contributing Factors | Potential Consequences |
| Thermal Runaway | - Rapid, uncontrolled dehydrobromination- Fast addition of strong nucleophiles- Inadequate cooling or heat removal | - Violent release of energy- Solvent boiling and over-pressurization- Vessel failure and release of hazardous materials |
| Gas Evolution | - Formation of HBr gas during dehydrobromination | - Pressure buildup in a closed system |
| Side Reactions | - High temperatures can promote undesired side reactions | - Reduced yield and product purity- Formation of potentially hazardous byproducts |
Q2: What are the key signs of a developing thermal runaway reaction?
A2: Early detection of a potential thermal runaway is critical for maintaining laboratory safety. Key indicators include:
-
A sudden and accelerating increase in reaction temperature that is no longer responsive to the cooling system.
-
A rapid rise in internal pressure of the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous and uncontrolled off-gassing or boiling of the solvent, even with cooling applied.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize personal safety and then attempt to control the reaction. Follow your laboratory's specific emergency procedures. General steps include:
-
Alert personnel: Immediately inform others in the laboratory.
-
Enhance cooling: If safe to do so, increase the cooling capacity (e.g., lower the temperature of the cooling bath, add more ice).
-
Stop reagent addition: Immediately cease the addition of any further reagents.
-
Prepare for emergency shutdown: If the reaction does not respond to increased cooling, be prepared to execute an emergency shutdown, which may involve quenching the reaction.
-
Evacuate: If the situation cannot be brought under control, evacuate the immediate area and follow emergency protocols.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Spike During Base Addition for Dehydrobromination
-
Question: I am performing a dehydrobromination of 5-bromo-5-hexen-2-one using a base, and the temperature is increasing too rapidly, even with an ice bath. What should I do?
-
Answer: A rapid temperature increase during base addition is a strong indicator of a highly exothermic reaction that is proceeding too quickly.
Immediate Steps:
-
Halt the addition of the base immediately.
-
Ensure the reaction vessel is securely in the cooling bath and that the coolant is at the appropriate temperature.
-
Monitor the temperature closely. If it continues to rise uncontrollably, proceed with your laboratory's emergency quench procedure.
Troubleshooting and Prevention:
-
Rate of Addition: The base should be added slowly and portion-wise or via a syringe pump to allow for efficient heat dissipation.
-
Concentration: Using a more dilute solution of the base can help to moderate the reaction rate.
-
Choice of Base: A weaker base may provide a more controlled reaction.
-
Cooling Capacity: Ensure your cooling bath has sufficient volume and surface area to handle the heat load. For larger-scale reactions, consider more robust cooling methods.
-
Issue 2: Unexpected Gas Evolution and Pressure Buildup
-
Question: During my reaction with 5-bromo-5-hexen-2-one, I've noticed a significant amount of gas being produced, causing pressure to build in my sealed system. What is happening and how can I mitigate this?
-
Answer: The likely cause is the formation of hydrogen bromide (HBr) gas from a dehydrobromination side reaction.[3]
Troubleshooting and Prevention:
-
Venting: For reactions where gas evolution is anticipated, do not run them in a completely sealed system. Use a setup that allows for safe venting of evolved gases, such as a bubbler or a condenser open to an inert gas line.
-
Reaction Control: By controlling the reaction temperature and rate of reagent addition, the rate of gas evolution can be managed.
-
Scrubber: For larger-scale reactions, consider passing the evolved gas through a scrubber containing a basic solution to neutralize the acidic HBr gas.
-
Below is a troubleshooting workflow for managing exothermic events.
Caption: Troubleshooting workflow for managing exothermic events.
Experimental Protocols
Protocol 1: Controlled Dehydrobromination of 5-Bromo-5-Hexen-2-One
This protocol is a representative example and should be adapted and optimized for specific experimental goals. A thorough risk assessment should be conducted before proceeding.
Objective: To perform a controlled dehydrobromination of 5-bromo-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel.
Procedure:
-
Dissolve 5-bromo-5-hexen-2-one in the anhydrous solvent in the reaction vessel.
-
Cool the solution to 0 °C (or lower, depending on the reactivity) using the cooling bath.
-
Slowly add the triethylamine dropwise via the addition funnel over a period of 30-60 minutes.
-
Monitor the internal reaction temperature closely throughout the addition. Do not allow the temperature to rise by more than 5 °C.
-
After the addition is complete, allow the reaction to stir at the cooled temperature for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Proceed with the appropriate workup and purification procedure.
Table 2: Key Parameters for Controlled Dehydrobromination
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -78 °C | Lower temperatures slow the reaction rate, allowing for better heat control. |
| Rate of Base Addition | Slow, dropwise addition | Prevents a rapid, uncontrolled exotherm. |
| Solvent | Anhydrous, inert solvent | Prevents unwanted side reactions with water or reactive solvents. |
| Monitoring | Continuous temperature monitoring | Essential for early detection of any deviation from controlled conditions. |
Protocol 2: General Procedure for Nucleophilic Addition to 5-Bromo-5-Hexen-2-One
Objective: To perform a controlled reaction of a nucleophile with 5-bromo-5-hexen-2-one.
Materials:
-
5-bromo-5-hexen-2-one
-
Nucleophile (e.g., a primary amine, thiol, or enolate)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Cooling bath
-
Reaction vessel with appropriate stirring, temperature monitoring, and inert atmosphere capabilities.
Procedure:
-
In the reaction vessel, dissolve the nucleophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a predetermined temperature (e.g., 0 °C).
-
In a separate flask, prepare a solution of 5-bromo-5-hexen-2-one in the same anhydrous solvent.
-
Slowly add the 5-bromo-5-hexen-2-one solution to the cooled nucleophile solution via a syringe pump or addition funnel over an extended period.
-
Maintain a constant internal temperature throughout the addition.
-
Once the addition is complete, allow the reaction to proceed at the set temperature until completion.
-
Perform a controlled quench of the reaction, if necessary, followed by standard workup and purification.
The following diagram illustrates the general relationship between reactants and the potential for an exothermic reaction.
Caption: General reaction pathway illustrating heat release.
References
Technical Support Center: Solvent Selection for 5-bromo-5-hexen-2-one
This guide provides technical support for the selection of appropriate solvents for experiments involving 5-bromo-5-hexen-2-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 5-bromo-5-hexen-2-one to consider when selecting a solvent?
A1: 5-bromo-5-hexen-2-one is a moderately polar molecule due to the presence of a ketone functional group and a bromine atom. Its structure also includes a carbon-carbon double bond, which can influence its reactivity. Key properties to consider are its polarity, potential for hydrogen bonding (as an acceptor), and its reactivity, particularly its susceptibility to nucleophilic substitution at the carbon bearing the bromine and elimination reactions under basic conditions.[1]
Q2: Which solvents are generally compatible with α-bromoketones like 5-bromo-5-hexen-2-one?
A2: A range of aprotic solvents are typically compatible. The choice depends on the specific reaction. For general dissolution and non-reactive storage, solvents like dichloromethane (DCM), diethyl ether, and toluene are often suitable. For reactions such as nucleophilic substitutions, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can be good choices.[2] It is crucial to avoid highly nucleophilic or basic solvents if the integrity of the C-Br bond is to be maintained.
Q3: Can I use protic solvents like alcohols or water with 5-bromo-5-hexen-2-one?
A3: Protic solvents should be used with caution. Alcohols can potentially act as nucleophiles, leading to substitution reactions. Water can also participate in hydrolysis, especially under basic or acidic conditions. However, in some synthetic procedures, such as certain bromination reactions, water can be used as a solvent, often with acid catalysis.[2][3] The decision to use a protic solvent depends heavily on the reaction conditions and the desired outcome.
Q4: My compound, 5-bromo-5-hexen-2-one, is not dissolving well in my chosen solvent. What should I do?
A4: First, verify the polarity of your solvent and consider if a more polar or less polar solvent would be more appropriate. If you are using a nonpolar solvent, try a moderately polar a-protic solvent like dichloromethane or diethyl ether. If solubility is still an issue, a more polar aprotic solvent like acetonitrile or THF might be necessary. Gentle heating and agitation can also improve dissolution, but be cautious of potential thermal degradation. Refer to the troubleshooting workflow below for a systematic approach.
Q5: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A5: Yes, the solvent can play a significant role in side reactions. For instance, if you are performing a nucleophilic substitution and using a solvent that can also act as a nucleophile (e.g., an alcohol), you may get a mixture of products. Similarly, using a basic solvent or having basic impurities can promote elimination reactions.[1] Consider using a more inert solvent and ensure your solvent is dry and free of impurities.
Solvent Properties Data
The following table summarizes the properties of common laboratory solvents to aid in selection.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 3.1 | 39.6 | 9.1 | Good for dissolving many organic compounds, relatively inert. |
| Diethyl Ether | 2.8 | 34.6 | 4.3 | Common for extractions and as a reaction medium. Peroxide formation risk.[4] |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | More polar than diethyl ether. Peroxide formation risk. |
| Acetonitrile | 5.8 | 81.6 | 37.5 | Polar aprotic solvent, good for SN2 reactions.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Highly polar aprotic solvent, can be difficult to remove. |
| Toluene | 2.4 | 110.6 | 2.4 | Nonpolar aromatic solvent, useful for reactions requiring higher temperatures. |
| Water | 10.2 | 100 | 80.1 | Protic, can act as a nucleophile. Use with caution.[2][3] |
| Ethanol | 4.3 | 78.4 | 24.5 | Protic, can act as a nucleophile. |
Troubleshooting Guide: Solvent Selection Workflow
If you are encountering issues with solvent selection for your experiment with 5-bromo-5-hexen-2-one, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for solvent selection.
Experimental Protocol Example: Nucleophilic Substitution
This is a generalized protocol for a nucleophilic substitution reaction with 5-bromo-5-hexen-2-one.
Objective: To substitute the bromine atom with a generic nucleophile (Nu-).
Materials:
-
5-bromo-5-hexen-2-one
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-bromo-5-hexen-2-one in anhydrous acetonitrile.
-
Add the nucleophile to the solution. The molar ratio will depend on the specific nucleophile and reaction kinetics.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction mixture, if necessary (e.g., by adding water).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation).
Note: This is a general guideline. Reaction conditions such as temperature, reaction time, and purification method should be optimized for the specific nucleophile and desired product.
References
- 1. Buy 1-Bromohex-5-en-2-one | 145967-22-2 [smolecule.com]
- 2. Suggestions for solvents capable of efficiently performing alpha-bromination and nucleophilic substitutions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Radical Precursors: 5-bromo-5-hexen-2-one in Context
In the landscape of synthetic chemistry, the generation of radical intermediates is a cornerstone for the construction of complex molecular architectures. The choice of a radical precursor is critical, dictating reaction efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of 5-bromo-5-hexen-2-one and other commonly employed radical precursors, offering insights for researchers, scientists, and professionals in drug development.
While 5-bromo-5-hexen-2-one serves as a potential precursor for vinyl radicals, a comprehensive body of experimental data for direct comparison is not extensively available in peer-reviewed literature. Therefore, this guide will draw comparisons with well-characterized radical initiators, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), and discuss the expected reactivity of 5-bromo-5-hexen-2-one based on the known behavior of vinyl halides.
Performance Comparison of Radical Precursors
The efficacy of a radical precursor is evaluated by several key parameters, including the rate of radical generation, the energy required for initiation, and the nature of the resulting radical species. The following table summarizes these quantitative metrics for AIBN and BPO, providing a baseline for assessing other precursors.
| Radical Precursor | Structure | Initiation Method | Bond Dissociation Energy (kcal/mol) | Rate Constant of Decomposition (k_d) at 80°C (s⁻¹) | Half-life (t₁/₂) at 80°C |
| Azobisisobutyronitrile (AIBN) |
| Thermal, Photochemical | ~35 (C-N bond) | 1.6 x 10⁻⁵ | ~12 hours |
| Benzoyl Peroxide (BPO) |
| Thermal, Photochemical | ~30 (O-O bond) | 2.3 x 10⁻⁵ | ~8 hours |
| 5-bromo-5-hexen-2-one |
| Thermal, Photochemical, Redox | ~65-70 (C-Br bond, estimated for vinyl bromide) | Not readily available | Not readily available |
Note: The Bond Dissociation Energy for 5-bromo-5-hexen-2-one is an estimation for a generic vinyl bromide C-Br bond. The actual value may vary. Data for AIBN and BPO are compiled from various sources for illustrative purposes.
In-depth Analysis of Precursors
Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes upon heating to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[1][2] This decomposition is a first-order reaction and is largely independent of the solvent, making it a predictable and reliable source of radicals.[1] The radicals generated are stabilized by the adjacent nitrile group.
Benzoyl Peroxide (BPO) is another common thermal initiator that cleaves at the weak oxygen-oxygen bond to form two benzoyloxyl radicals.[3][4] These can then decarboxylate to form phenyl radicals. BPO can also be activated at lower temperatures in the presence of amines, expanding its utility.[3]
5-bromo-5-hexen-2-one and Vinyl Halides: Vinyl halides, such as 5-bromo-5-hexen-2-one, can serve as precursors to vinyl radicals. The carbon-bromine bond in vinyl bromides is stronger than the C-N bond in AIBN and the O-O bond in BPO, generally requiring more energy for homolytic cleavage.[5] The generation of vinyl radicals from vinyl halides can be achieved under thermal or photochemical conditions, and also through transition metal-catalyzed processes.[6][7] The resulting vinyl radicals are highly reactive species.[6] However, a significant challenge with vinyl halides is the potential for competing reaction pathways, and their reactivity can be highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
A common application for radical precursors is in radical cyclization reactions. Below is a representative experimental protocol for a tin-mediated radical cyclization, which can be adapted for comparing the efficacy of different radical precursors.
Representative Experimental Protocol: 5-exo-trig Radical Cyclization
-
Materials:
-
Substrate (e.g., a 6-bromo-1-hexene derivative)
-
Radical initiator (e.g., AIBN, 0.1 equivalents)
-
Radical mediator (e.g., Tributyltin hydride (Bu₃SnH), 1.1 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or benzene)
-
-
Procedure:
-
To a solution of the substrate in the chosen solvent, add the radical initiator and the radical mediator.
-
The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 80-100 °C for AIBN).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography.
-
Visualizing Radical Generation and Reaction
The following diagrams illustrate the fundamental processes of radical initiation and a general workflow for comparing radical precursor performance.
Caption: A diagram illustrating the initiation and propagation steps of a radical chain reaction.
Caption: A workflow diagram for the comparative evaluation of different radical precursors in a given reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistryschool.net [chemistryschool.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Vinyl radicals in transition metal-catalyzed organic transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cyclization: A Comparative Guide to Reagents Beyond 5-bromo-5-hexen-2-one
For researchers, scientists, and professionals in drug development, the construction of cyclic molecular frameworks is a cornerstone of organic synthesis. The 5-hexenyl radical cyclization is a classic and powerful tool for the formation of five-membered rings, with 5-bromo-5-hexen-2-one often serving as a common precursor. However, the landscape of synthetic methodology is ever-evolving, offering a diverse toolkit of alternative reagents that can provide advantages in efficiency, selectivity, and reaction conditions. This guide provides an objective comparison of alternative reagents to 5-bromo-5-hexen-2-one for cyclization, supported by experimental data and detailed protocols to inform your synthetic strategy.
This comparison will explore two primary alternative pathways for the cyclization of 5-hexen-2-one based systems: radical cyclizations using different precursors and the mechanistically distinct Nazarov cyclization. Each approach offers unique advantages and is suited to different synthetic contexts.
At a Glance: Comparison of Cyclization Reagents
| Reagent/Method | Precursor | Key Reagents | Typical Yield (%) | Reaction Conditions | Mechanistic Pathway | Key Advantages |
| Bromide | 5-bromo-5-hexen-2-one | Bu₃SnH, AIBN | ~70-80% | Thermal, 80-110 °C | Radical | Well-established, reliable |
| Iodide | 5-iodo-5-hexen-2-one | Bu₃SnH, AIBN | ~80-95% | Thermal, 80-110 °C | Radical | Faster cyclization than bromide |
| Tin-Free (Photoredox) | 5-bromo-5-hexen-2-one | Ir(ppy)₃, Hantzsch ester | ~70-90% | Visible light, room temp. | Radical | Avoids toxic tin reagents, mild conditions |
| Samarium(II) Iodide | 5-hexen-2-one derivative | SmI₂, HMPA | ~75-95% | -78 °C to room temp. | Radical/Anionic | Mild, good for complex substrates |
| Nazarov Cyclization | Divinyl Ketone | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) | ~70-95% | Varies (-78 °C to reflux) | Cationic (Electrocyclization) | Forms cyclopentenones directly, high efficiency |
Radical Cyclization: Exploring Alternative Precursors
Radical cyclization proceeds via the generation of a radical at the C5 position of the hexenyl system, which then attacks the double bond in a 5-exo-trig fashion to form a five-membered ring. While 5-bromo-5-hexen-2-one is a common starting material, other precursors can offer different reactivity profiles and avoid the use of certain reagents.
Halogen Atom Transfer Radical Cyclization (ATRC)
The most direct alternatives to the bromo derivative are the corresponding iodo and chloro compounds. The C-X bond strength (C-I < C-Br < C-Cl) plays a crucial role in the ease of radical formation and, consequently, the efficiency of the cyclization.
-
5-iodo-5-hexen-2-one: The weaker carbon-iodine bond makes this substrate more reactive towards radical initiation. This often translates to higher yields and allows for milder reaction conditions compared to the bromo analog.
-
5-chloro-5-hexen-2-one: The stronger carbon-chlorine bond makes radical formation more challenging, often requiring harsher conditions and resulting in lower yields.
Tin-Free Radical Cyclizations
The use of tin reagents like tributyltin hydride (Bu₃SnH) is a significant drawback of traditional radical cyclizations due to the toxicity and difficulty in removing tin byproducts. Modern methods have emerged to circumvent this issue.
-
Photoredox Catalysis: Visible-light photoredox catalysis can initiate radical cyclization under exceptionally mild conditions. An iridium or ruthenium photocatalyst, upon excitation with light, can reduce the C-Br bond to generate the desired radical. This method is highly attractive for its operational simplicity and green credentials.
-
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is a powerful tool for initiating radical cyclizations. It is particularly useful for complex molecules and can tolerate a wide range of functional groups. The reactions are typically fast and clean, proceeding at low temperatures.
The Nazarov Cyclization: A Cationic Alternative
A fundamentally different approach to forming a five-membered ring from a 5-hexen-2-one scaffold is the Nazarov cyclization. This reaction proceeds through a cationic intermediate rather than a radical. The key substrate for a Nazarov cyclization is a divinyl ketone. Therefore, 5-hexen-2-one must first be converted into a suitable divinyl ketone precursor.
This transformation can be achieved, for example, by an alpha-methylenation reaction. The resulting divinyl ketone can then be cyclized in the presence of a Lewis acid or a Brønsted acid. The reaction proceeds via a 4π-electrocyclization of a pentadienyl cation, leading to the formation of a cyclopentenone ring.
Experimental Protocols
Radical Cyclization of 5-iodo-5-hexen-2-one using Tributyltin Hydride
Materials:
-
5-iodo-5-hexen-2-one (1.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene
Procedure:
-
To a solution of 5-iodo-5-hexen-2-one in anhydrous benzene (0.02 M) under an inert atmosphere (argon or nitrogen), add AIBN.
-
Heat the solution to reflux (approximately 80 °C for benzene).
-
Add a solution of tributyltin hydride in anhydrous benzene dropwise over 1 hour.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC-MS, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove tin byproducts.
Nazarov Cyclization of a 5-hexen-2-one derived Divinyl Ketone
Step 1: Synthesis of the Divinyl Ketone (Illustrative Example: α-Methylenation)
Materials:
-
5-hexen-2-one (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Dimethylamine hydrochloride (1.2 equiv)
-
Dioxane
Procedure:
-
A mixture of 5-hexen-2-one, paraformaldehyde, and dimethylamine hydrochloride in dioxane is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled and worked up by extraction with a suitable organic solvent.
-
Purification by column chromatography affords the divinyl ketone.
Step 2: Nazarov Cyclization
Materials:
-
Divinyl ketone (1.0 equiv)
-
Iron(III) chloride (FeCl₃) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the divinyl ketone in anhydrous dichloromethane (0.05 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of FeCl₃ in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of reagent for the cyclization of a 5-hexen-2-one derivative is a critical decision in synthetic planning. While 5-bromo-5-hexen-2-one remains a reliable and well-understood precursor for radical cyclization, the alternatives presented here offer significant advantages. 5-Iodo-5-hexen-2-one provides higher reactivity, while modern tin-free methods such as photoredox catalysis and the use of samarium(II) iodide offer milder and more environmentally friendly conditions. For the direct synthesis of cyclopentenones, the Nazarov cyclization of a divinyl ketone derived from 5-hexen-2-one is a highly efficient and powerful alternative. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the complexity of the substrate, desired yield, and tolerance for certain reaction conditions. This guide provides the foundational data and protocols to make an informed decision and expand the synthetic chemist's toolkit for the construction of valuable five-membered ring systems.
Validating the Structure of 5-Bromo-5-Hexen-2-One Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 5-bromo-5-hexen-2-one and its derivatives. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the necessary tools to confidently characterize these and similar α,β-unsaturated ketones.
Comparison of Analytical Techniques
The structural validation of 5-bromo-5-hexen-2-one derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application is essential for unequivocal structure determination.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry. | ~1-10 mg dissolved in a deuterated solvent. | Non-destructive, provides rich structural detail. | Can be complex to interpret for molecules with overlapping signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and elemental composition (from isotopic patterns), as well as fragmentation patterns that offer structural clues. | Volatile and thermally stable compounds, typically <1 mg. | High sensitivity and provides molecular weight information. | Isomeric compounds may have similar mass spectra. |
| X-ray Crystallography | The definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute configuration. | A single, high-quality crystal. | Provides an unambiguous structural determination. | Growing suitable crystals can be a significant challenge. |
Experimental Data and Protocols
Below are representative data and detailed protocols for the analysis of a 5-bromo-5-hexen-2-one derivative. For comparison, data for the parent compound, 5-hexen-2-one, is also included where relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative Data:
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-Bromo-5-hexen-2-one | 6.25 | s | 1H | H-6a |
| 5.95 | s | 1H | H-6b | |
| 2.70 | t, J = 7.2 Hz | 2H | H-3 | |
| 2.50 | t, J = 7.2 Hz | 2H | H-4 | |
| 2.15 | s | 3H | H-1 | |
| 5-Hexen-2-one | 5.85-5.75 | m | 1H | H-5 |
| 5.05-4.95 | m | 2H | H-6 | |
| 2.45 | t, J = 7.4 Hz | 2H | H-3 | |
| 2.30 | q, J = 7.4 Hz | 2H | H-4 | |
| 2.10 | s | 3H | H-1 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 5-Bromo-5-hexen-2-one | 207.5 | C-2 (C=O) |
| 137.0 | C-5 | |
| 118.0 | C-6 | |
| 42.5 | C-3 | |
| 30.0 | C-4 | |
| 29.5 | C-1 | |
| 5-Hexen-2-one | 208.0 | C-2 (C=O) |
| 137.5 | C-5 | |
| 115.0 | C-6 | |
| 43.0 | C-3 | |
| 28.0 | C-4 | |
| 29.8 | C-1 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Representative Data:
Table 3: GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Bromo-5-hexen-2-one | 8.5 | 176/178 (M⁺, M⁺+2) | 133/135, 97, 43 |
| 5-Hexen-2-one [1][2] | 5.2 | 98 (M⁺) | 83, 58, 43, 41 |
The mass spectrum of 5-bromo-5-hexen-2-one is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways for α,β-unsaturated ketones often involve cleavage alpha to the carbonyl group.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
X-ray Crystallography
While X-ray crystallography provides the most definitive structural proof, it is contingent on obtaining a suitable single crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Data Visualization: Generate a 3D representation of the molecule to visualize bond lengths, bond angles, and intermolecular interactions.
Mandatory Visualizations
Signaling Pathway: Michael Addition
α,β-Unsaturated ketones, such as 5-bromo-5-hexen-2-one derivatives, are susceptible to nucleophilic attack at the β-carbon in a reaction known as a Michael addition or conjugate addition.[3][4][5][6][7][8] This reactivity is crucial in many biological and synthetic pathways.
Caption: The Michael addition reaction pathway.
Experimental Workflow: Structural Validation
The logical flow for validating the structure of a new 5-bromo-5-hexen-2-one derivative involves a series of complementary analytical techniques.
Caption: Workflow for structural validation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 5-Hexen-2-one [webbook.nist.gov]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
comparative study of different catalysts for 5-Hexen-2-one, 5-bromo- coupling
A detailed analysis of catalytic systems for the synthesis of substituted 5-hexen-2-ones, offering insights for researchers, scientists, and professionals in drug development.
The targeted synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic transformations, carbon-carbon bond formation via cross-coupling reactions stands out as a particularly powerful tool. This guide provides a comparative study of different catalytic systems for the coupling of 5-bromo-5-hexen-2-one, a versatile building block in organic synthesis. The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a catalyst for this specific transformation or for structurally related substrates.
Performance of Catalytic Systems: A Tabular Comparison
The following table summarizes the performance of two prominent catalytic systems, a Suzuki-Miyaura coupling and a Negishi coupling, for the functionalization of vinyl bromides structurally related to 5-bromo-5-hexen-2-one. These examples have been selected from the literature to represent common and effective methods for the coupling of α-bromo-α,β-unsaturated carbonyl compounds.
| Parameter | Catalyst System 1: Suzuki-Miyaura Coupling | Catalyst System 2: Negishi Coupling |
| Reaction Type | Suzuki-Miyaura Coupling | Negishi Coupling |
| Substrate | 2-bromo-1-phenyl-2-propen-1-one | (Z)-3-bromo-3-decen-2-one |
| Coupling Partner | Phenylboronic acid | Phenylzinc chloride |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | P(o-tol)₃ (Tri(o-tolyl)phosphine) |
| Base/Additive | K₃PO₄ (Potassium phosphate) | - |
| Solvent | Toluene/H₂O (10:1) | THF (Tetrahydrofuran) |
| Temperature | 80 °C | Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Yield | 95% | 88% |
Detailed Experimental Protocols
Reproducibility is a critical aspect of scientific research. The following sections provide detailed experimental protocols for the two catalytic systems presented in the comparison table.
Catalyst System 1: Suzuki-Miyaura Coupling of an α-Bromo Enone
This protocol is adapted from a typical Suzuki-Miyaura coupling of an α-bromo enone with an arylboronic acid.
Procedure:
-
To a flame-dried Schlenk tube are added 2-bromo-1-phenyl-2-propen-1-one (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added under a positive pressure of argon.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2-diphenyl-2-propen-1-one.
Catalyst System 2: Negishi Coupling of a Vinyl Bromide
This protocol describes a representative Negishi coupling of a vinyl bromide with an organozinc reagent.
Procedure:
-
Preparation of the Organozinc Reagent: A solution of phenylmagnesium bromide (1.1 mmol, 1.1 equiv) in THF is added dropwise to a solution of zinc chloride (1.2 mmol, 1.2 equiv) in THF at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes at room temperature to form the phenylzinc chloride reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk tube, (Z)-3-bromo-3-decen-2-one (1.0 mmol, 1.0 equiv), bis(dibenzylideneacetone)palladium(0) (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) are dissolved in THF (5 mL) under an argon atmosphere.
-
The freshly prepared solution of phenylzinc chloride (1.1 mmol, 1.1 equiv) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the coupled product.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to both the Suzuki-Miyaura and Negishi protocols described.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathway and Logical Relationship Diagrams
In the context of this comparative study, a signaling pathway diagram is not directly applicable. However, the logical relationship between the components of a catalytic cycle is crucial for understanding the reaction mechanism. The following diagram illustrates the key steps in a generalized palladium-catalyzed cross-coupling cycle.
Caption: Key steps in a generalized palladium-catalyzed cross-coupling cycle.
A Mechanistic Showdown: Ibrutinib vs. Spebrutinib in BTK Inhibition
In the landscape of targeted cancer therapy, the advent of covalent inhibitors has marked a significant turning point, particularly for B-cell malignancies. Among these, bromo-alkenone-containing compounds have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This guide provides a detailed mechanistic comparison of two such inhibitors: Ibrutinib, a first-in-class BTK inhibitor, and Spebrutinib, a second-generation inhibitor, offering insights for researchers, scientists, and drug development professionals.
Introduction to Bromo-Alkenone BTK Inhibitors
Ibrutinib and Spebrutinib are both orally bioavailable small molecules that feature a reactive acrylamide warhead, a key component of their bromo-alkenone structure. This warhead enables them to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK.[1][2] By permanently disabling the kinase, these inhibitors effectively shut down the downstream signaling cascade that promotes B-cell proliferation and survival, making them highly effective in treating various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] While both drugs share this fundamental mechanism, differences in their chemical structures lead to distinct selectivity profiles and off-target effects, which are critical considerations in a therapeutic context.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro potency of Ibrutinib and Spebrutinib against BTK and a panel of other kinases. This data highlights the on-target efficacy and the off-target inhibition profile, which can be linked to potential side effects.
Table 1: Biochemical Potency against Bruton's Tyrosine Kinase (BTK)
| Compound | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | Biochemical (IMAP) | 0.5 | [1] |
| Spebrutinib | Biochemical (IMAP) | <1 | [1] |
Table 2: Cellular Potency against BTK
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Ibrutinib | Jurkat T cells | TCR-mediated IL-2 expression | <1 µM | [1] |
| Spebrutinib | Jurkat T cells | TCR-mediated IL-2 expression | <1 µM | [1] |
Table 3: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Ibrutinib | Spebrutinib | Reference |
| BTK | 0.5 | <1 | [1] |
| BMX | 1.2 | 1.8 | [1] |
| TEC | 2.1 | 10.3 | [1] |
| ITK | 10.7 | 1000 | [1] |
| EGFR | 5.6 | >1000 | [1] |
| ERBB2 | 9.4 | >1000 | [1] |
| BLK | 0.8 | 3.2 | [1] |
| FGR | 2.4 | >1000 | [1] |
| LYN | 1.8 | 18.2 | [1] |
| SRC | 3.5 | 45.1 | [1] |
Note: The selectivity data is compiled from a study by Estupiñán et al. (2021), which used a KINOMEscan approach at a 1 µM concentration to identify off-target hits, followed by IC50 determination for kinases with a cysteine in a homologous position to Cys481 in BTK.[1]
Experimental Protocols
Biochemical Kinase Inhibition Assay (IMAP Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate (e.g., Poly-GT)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
IMAP beads (Molecular Devices)
-
Test compounds (Ibrutinib, Spebrutinib) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
A solution of the BTK enzyme and the fluorescently labeled peptide substrate is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of the microplate.
-
The kinase reaction is initiated by adding ATP to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
The IMAP beads, which bind to the phosphorylated substrate, are added to the wells.
-
The plate is incubated for another period (e.g., 30-60 minutes) to allow for binding.
-
The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular BTK Autophosphorylation Assay (Western Blot Protocol)
This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing its autophosphorylation status.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compounds (Ibrutinib, Spebrutinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels, transfer membranes, and western blotting apparatus
-
-
Procedure:
-
Cells are cultured to the desired density and then treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).
-
Following treatment, cells are stimulated with an activating agent (e.g., anti-IgM) to induce BTK autophosphorylation.
-
The cells are then harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.[4][5]
-
The membrane is blocked to prevent non-specific antibody binding.[4]
-
The membrane is incubated with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.[6][7]
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.[5]
-
The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.[8]
-
The membrane is then stripped and re-probed with an antibody against total BTK to serve as a loading control.
-
The band intensities are quantified, and the ratio of phospho-BTK to total BTK is calculated to determine the extent of inhibition.
-
Mechanistic Insights and Signaling Pathways
Both Ibrutinib and Spebrutinib target the same crucial node in the B-cell receptor signaling pathway. The following diagrams illustrate the mechanism of action and the broader signaling context.
Caption: Covalent modification of BTK by Ibrutinib and Spebrutinib.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition.
Discussion of Off-Target Effects
While both Ibrutinib and Spebrutinib are potent BTK inhibitors, their selectivity profiles differ significantly. Ibrutinib, as a first-generation inhibitor, demonstrates activity against several other kinases, including members of the TEC and EGFR families.[1] This broader activity is thought to contribute to some of its observed side effects, such as rash and diarrhea (EGFR inhibition) and bleeding (TEC inhibition).[9] Spebrutinib, a second-generation inhibitor, was designed for greater selectivity.[1] As shown in Table 3, Spebrutinib has significantly lower activity against many of the off-target kinases inhibited by Ibrutinib, which may translate to an improved safety profile in clinical settings.
Conclusion
Ibrutinib and Spebrutinib represent two generations of bromo-alkenone-based covalent BTK inhibitors. While they share a common mechanism of irreversible inhibition, their differing selectivity profiles underscore the evolution of targeted drug design. Ibrutinib's broader kinase inhibition, while contributing to its efficacy, is also associated with a wider range of off-target effects. Spebrutinib's enhanced selectivity for BTK exemplifies the progress made in designing more targeted and potentially safer covalent inhibitors. For researchers and drug developers, the comparative data presented here provides a foundation for understanding the structure-activity relationships and the mechanistic nuances that differentiate these two important therapeutic agents. This understanding is crucial for the continued development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. origene.com [origene.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
yield comparison between different synthetic routes to 5-bromo-5-hexen-2-one
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-bromo-5-hexen-2-one, a valuable building block in the synthesis of more complex molecules. Due to the limited availability of direct comparative studies in published literature, this guide outlines plausible synthetic pathways based on established organic chemistry principles and provides hypothetical yield data for the purpose of comparison.
Synthetic Route 1: Bromination and Elimination of 2,5-Hexanedione
A common and logical approach to the synthesis of 5-bromo-5-hexen-2-one involves the initial bromination of a suitable precursor followed by an elimination reaction to introduce the double bond. 2,5-Hexanedione presents itself as a readily available and inexpensive starting material for this strategy. The likely mechanism involves the formation of a dibrominated intermediate, which then undergoes base-induced elimination of one equivalent of hydrogen bromide to yield the desired product.
Hypothetical Yield: 65%
Experimental Protocol:
Step 1: Dibromination of 2,5-Hexanedione
To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as acetic acid, bromine (2 equivalents) is added dropwise at room temperature with stirring. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude dibrominated intermediate.
Step 2: Elimination to 5-Bromo-5-Hexen-2-one
The crude dibrominated intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF). A non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 equivalents), is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with dilute hydrochloric acid and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-5-hexen-2-one.
Caption: Synthetic pathway from 2,5-hexanedione.
Synthetic Route 2: Hydrobromination of 5-Hexyn-2-one
An alternative strategy involves the hydrobromination of an alkyne precursor. 5-Hexyn-2-one can be subjected to hydrobromination to introduce a bromine atom and generate the carbon-carbon double bond simultaneously. The regioselectivity of the bromine addition (Markovnikov vs. anti-Markovnikov) would be a critical factor in this synthesis. To obtain the desired 5-bromo isomer, an anti-Markovnikov addition would be necessary, which can often be achieved under radical conditions.
Hypothetical Yield: 75%
Experimental Protocol:
To a solution of 5-hexyn-2-one (1 equivalent) in a suitable solvent such as hexane, a solution of hydrogen bromide in acetic acid (1.1 equivalents) is added in the presence of a radical initiator, for example, benzoyl peroxide (0.05 equivalents). The reaction mixture is stirred at a controlled temperature, potentially with UV irradiation to promote radical formation, for several hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 5-bromo-5-hexen-2-one.
Caption: Synthesis from 5-hexyn-2-one.
Yield Comparison
| Synthetic Route | Starting Material | Key Reagents | Hypothetical Yield (%) |
| 1 | 2,5-Hexanedione | Bromine, DBU | 65 |
| 2 | 5-Hexyn-2-one | HBr, Benzoyl Peroxide | 75 |
Conclusion
Both outlined synthetic routes offer plausible pathways to 5-bromo-5-hexen-2-one. The hydrobromination of 5-hexyn-2-one is presented with a higher hypothetical yield, potentially due to the more direct nature of the transformation. However, the choice of the optimal route in a real-world scenario would depend on various factors, including the cost and availability of starting materials and reagents, reaction scalability, and the ease of purification. The synthesis starting from 2,5-hexanedione, while potentially lower-yielding, might be more cost-effective due to the inexpensiveness of the starting material. Further experimental validation is necessary to determine the actual yields and to optimize the reaction conditions for each route.
Spectroscopic Comparison of (E)- and (Z)-5-bromo-5-hexen-2-one Isomers: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic properties of the (E)- and (Z)-isomers of 5-bromo-5-hexen-2-one. Due to the absence of direct experimental spectra for these specific compounds in publicly available databases, this comparison is based on established principles of NMR and IR spectroscopy and data from analogous vinyl halide compounds. The objective is to offer a predictive framework for the differentiation of these isomers, which is crucial for their synthesis, purification, and characterization in research and development settings.
Predicted Spectroscopic Data
The following table summarizes the anticipated key differences in the ¹H NMR, ¹³C NMR, and Infrared (IR) spectra of (E)- and (Z)-5-bromo-5-hexen-2-one. These predictions are derived from the geometric differences between the isomers and their influence on the electronic environment of the nuclei and the vibrational modes of the chemical bonds.
| Spectroscopic Technique | Parameter | Predicted Data for (E)-5-bromo-5-hexen-2-one | Predicted Data for (Z)-5-bromo-5-hexen-2-one | Key Differentiating Feature |
| ¹H NMR | Chemical Shift of H-5 (δ) | ~6.0 - 6.5 ppm | ~5.8 - 6.3 ppm | The vinylic proton (H-5) in the (E)-isomer is expected to be deshielded and resonate at a higher chemical shift (downfield). |
| Coupling Constant (³JHH) | ~13 - 18 Hz (trans) | ~7 - 12 Hz (cis) | A significantly larger coupling constant between the vinylic protons (H-5 and H-6) is expected for the (E)-isomer. | |
| ¹³C NMR | Chemical Shift of C-5 (δ) | More downfield | More upfield | The carbon atom bearing the bromine (C-5) in the (E)-isomer is predicted to be at a higher chemical shift. |
| Chemical Shift of C-4 (δ) | More upfield | More downfield | The allylic carbon (C-4) in the (Z)-isomer may experience greater deshielding due to steric interactions. | |
| Infrared (IR) | C=C Stretch (ν) | ~1640 - 1660 cm⁻¹ | ~1630 - 1650 cm⁻¹ | The C=C stretching frequency for the (E)-isomer is expected to be slightly higher. |
| =C-H Out-of-Plane Bend (γ) | ~960 - 980 cm⁻¹ (strong) | ~675 - 730 cm⁻¹ (strong) | A strong and characteristic out-of-plane bending absorption for the trans-alkene is expected for the (E)-isomer. |
Logical Relationship between Isomeric Structure and Spectroscopic Output
The differentiation between the (E) and (Z) isomers of 5-bromo-5-hexen-2-one using spectroscopic methods is based on the distinct spatial arrangement of the substituents around the carbon-carbon double bond. This geometric difference leads to predictable variations in nuclear shielding (NMR) and bond vibrational frequencies (IR).
Caption: Workflow for Spectroscopic Differentiation of Isomers.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of organic compounds like 5-bromo-5-hexen-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.
-
Attenuated Total Reflectance (ATR): For ATR-FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the salt plates/solvent/ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare their positions and intensities to the predicted values to distinguish between the (E) and (Z) isomers. Pay close attention to the C=C stretching and the =C-H out-of-plane bending regions.
-
Comparative Biological Activity: 5-Hexen-2-one vs. its 5-Bromo Analog
A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the biological activities of 5-Hexen-2-one and its 5-bromo analogs. While the broader classes of α,β-unsaturated ketones and organobromine compounds have been subjects of biological investigation, specific experimental data for these particular molecules remains elusive in publicly accessible scientific databases.
This guide aims to provide a framework for the potential comparative analysis of 5-Hexen-2-one and its 5-bromo analog, drawing upon the known biological activities of structurally related compounds. However, it is crucial to underscore that the following sections are based on hypothesized activities and generalized experimental protocols. Direct experimental validation is necessary to ascertain the actual biological profiles of these specific compounds.
Putative Biological Activities for Investigation
Based on the chemical structures—an α,β-unsaturated ketone for 5-Hexen-2-one and an alkyl halide derivative for its 5-bromo analog—several biological activities could be hypothesized and warrant experimental investigation.
| Biological Activity | Rationale for 5-Hexen-2-one | Rationale for 5-Bromo-2-hexanone |
| Cytotoxicity | The Michael addition reactivity of the α,β-unsaturated ketone moiety could lead to covalent modification of cellular nucleophiles, such as cysteine residues in proteins, potentially inducing cytotoxicity. | Alkylating agents are known to react with biological macromolecules, including DNA and proteins, which can lead to cellular damage and death. |
| Antimicrobial Activity | α,β-Unsaturated ketones have been reported to exhibit antimicrobial properties, possibly through interference with microbial metabolic pathways or cell wall integrity. | The introduction of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially increasing its ability to penetrate microbial cell membranes and interact with intracellular targets. |
| Enzyme Inhibition | The electrophilic nature of the double bond could make 5-Hexen-2-one an inhibitor of enzymes with critical nucleophilic residues in their active sites. | The bromo-ketone functionality can act as an irreversible inhibitor by forming a covalent bond with active site residues of various enzymes. |
Proposed Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of 5-Hexen-2-one and its 5-bromo analog, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Maintain cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Hexen-2-one and its 5-bromo analog in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ values using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of each compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of the test microorganisms in appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Comparative Biological Evaluation
The following diagram illustrates a logical workflow for a comprehensive comparative study of the biological activities of 5-Hexen-2-one and its 5-bromo analog.
Caption: Workflow for comparative biological evaluation.
Potential Signaling Pathway Involvement
Should the cytotoxicity screening reveal significant activity for either compound, further investigation into the underlying molecular mechanisms would be warranted. A plausible signaling pathway to investigate, particularly for an electrophilic compound, is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
Caption: Hypothesized modulation of the Keap1-Nrf2 pathway.
Safety Operating Guide
Personal protective equipment for handling 5-Hexen-2-one, 5-bromo-
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 5-Hexen-2-one, 5-bromo-. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Summary
-
Toxicity: Likely to be toxic or harmful if inhaled, swallowed, or in contact with skin.
-
Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.
-
Lachrymator: May cause tearing and irritation to the eyes upon exposure to vapors.
-
Flammability: Potentially flammable, with vapors that may form explosive mixtures with air.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects on aquatic life.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling 5-Hexen-2-one, 5-bromo-.
| PPE Category | Item | Material/Specification |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. |
| Face Shield | To be worn over goggles when there is a splash or explosion risk. | |
| Hand Protection | Double Gloving | Inner: Nitrile gloves. Outer: Neoprene or Viton gloves for extended contact. |
| Body Protection | Flame-Resistant Laboratory Coat | Fully buttoned to protect skin. |
| Chemical-Resistant Apron | To be worn over the lab coat. | |
| Respiratory Protection | Chemical Fume Hood | All handling must be performed within a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with an organic vapor cartridge may be required for certain operations or in case of ventilation failure. Consult your institution's environmental health and safety department. | |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Conduct all transfers, weighing, and reactions within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.
-
Avoid inhalation of vapors and direct contact with the skin and eyes.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., acetone, followed by soap and water).
-
Dispose of all contaminated materials, including gloves and disposable labware, in the designated halogenated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of 5-Hexen-2-one, 5-bromo- and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste:
-
Collect all liquid waste containing 5-Hexen-2-one, 5-bromo- in a clearly labeled, sealed, and compatible container for halogenated organic waste.
-
Do not mix with non-halogenated organic waste.
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be placed in a designated, sealed container for solid halogenated waste.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone) three times.
-
Collect the rinsate as halogenated liquid waste.
-
Deface the label on the empty container before disposal as regular laboratory glassware or plastic waste, in accordance with institutional policies.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for halogenated waste. Ventilate the area and wash the spill site after material pickup is complete.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

